Technical Documentation Center

(1-Aminocyclooctyl)methanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Aminocyclooctyl)methanol hydrochloride
  • CAS: 2060033-19-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of (1-Aminocyclooctyl)methanol Hydrochloride

Executive Summary & Strategic Analysis (1-Aminocyclooctyl)methanol hydrochloride is a specialized gem-disubstituted amino alcohol. Structurally, it consists of a medium-sized cyclooctane ring constrained at the C-1 posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(1-Aminocyclooctyl)methanol hydrochloride is a specialized gem-disubstituted amino alcohol. Structurally, it consists of a medium-sized cyclooctane ring constrained at the C-1 position by both an amino group and a hydroxymethyl group.

Scientific Value:

  • Conformational Restriction: Unlike flexible linear amino alcohols, the cyclooctane ring imposes specific steric bulk and conformational rigidity (boat-chair preference), making it a valuable scaffold for peptide mimetics and GPCR ligand design.

  • Lipophilicity: The C8 ring significantly increases

    
     compared to cyclopropyl or cyclobutyl analogs, enhancing blood-brain barrier (BBB) permeability in neuroactive drug candidates.
    

Synthetic Challenge: The primary challenge lies in the construction of the quaternary carbon center on a medium-sized ring. Nucleophilic attacks on cyclooctanones are often sluggish due to transannular strain (Prelog strain). Consequently, the Bucherer-Bergs reaction is the preferred thermodynamic pathway over the kinetic Strecker synthesis to ensure high yields of the quaternary intermediate.

Synthetic Pathway: The Bucherer-Bergs Route[1][2]

The most robust synthetic strategy involves a four-step sequence starting from commercially available cyclooctanone. This route avoids the reversibility issues associated with cyanohydrins in medium rings.

Reaction Scheme Overview
  • Hydantoin Formation: Cyclooctanone

    
     1,3-diazaspiro[4.7]dodecane-2,4-dione.
    
  • Hydrolysis: Hydantoin

    
     1-Aminocyclooctane-1-carboxylic acid (Ac8c).
    
  • Reduction: Ac8c

    
     (1-Aminocyclooctyl)methanol.
    
  • Salt Formation: Free base

    
     Hydrochloride salt.
    

SynthesisPathway Start Cyclooctanone Hydantoin Spiro-Hydantoin Intermediate Start->Hydantoin (NH4)2CO3, KCN 50% EtOH, 60°C AminoAcid 1-Amino-1-cyclooctane carboxylic Acid (Ac8c) Hydantoin->AminoAcid NaOH (aq), Reflux 48h ProductBase (1-Aminocyclooctyl) methanol (Free Base) AminoAcid->ProductBase LiAlH4, THF Reflux ProductSalt Target Product (HCl Salt) ProductBase->ProductSalt HCl (g) or HCl/Dioxane

Figure 1: Step-wise synthetic pathway from cyclooctanone to the target amino alcohol hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-diazaspiro[4.7]dodecane-2,4-dione (Hydantoin)

Rationale: The Bucherer-Bergs reaction utilizes ammonium carbonate to buffer the pH, ensuring a steady concentration of ammonia and carbon dioxide for the ring closure.

  • Reagents: Cyclooctanone (1.0 eq), KCN (1.2 eq),

    
     (3.0 eq).
    
  • Solvent: Ethanol/Water (1:1 v/v).

  • Protocol:

    • Dissolve cyclooctanone in 50% aqueous ethanol.

    • Add ammonium carbonate and potassium cyanide (Caution: HCN potential).

    • Heat to 55–60°C for 12–18 hours. The solution will initially be clear and may turn cloudy as the hydantoin precipitates.

    • Workup: Cool to

      
      . If precipitate forms, filter and wash with cold water. If no precipitate, concentrate ethanol in vacuo, acidify slightly to pH 6, and filter the solid.
      
    • Purification: Recrystallize from ethanol.

Step 2: Hydrolysis to 1-Aminocyclooctane-1-carboxylic Acid (Ac8c)

Rationale: Hydantoins are chemically stable. Rigorous basic hydrolysis is required to open the ring and cleave the urea moiety.

  • Reagents: NaOH (20% aq) or

    
    .
    
  • Protocol:

    • Suspend the hydantoin in 20% NaOH (approx. 10 eq).

    • Reflux at

      
       for 24–48 hours. Note: Monitoring by LCMS is critical as this step is the rate-limiting bottleneck.
      
    • Workup: Cool to room temperature. Neutralize to pH 7.0 using conc. HCl. The amino acid is zwitterionic and typically precipitates at the isoelectric point.

    • Filter the white solid and dry under high vacuum.

Step 3: Reduction to (1-Aminocyclooctyl)methanol

Rationale: Direct reduction of amino acids with


 is effective but can suffer from solubility issues.
  • Expert Insight: If the Ac8c intermediate is insoluble in THF, convert it to the methyl ester (

    
    ) prior to reduction. The protocol below assumes the direct reduction method, which is faster for small batches.
    
  • Reagents:

    
     (2.5 eq), Anhydrous THF.
    
  • Protocol:

    • Setup: Flame-dry a 3-neck flask under Argon. Charge with

      
       powder suspended in anhydrous THF.
      
    • Addition: Add the solid amino acid (Ac8c) in portions at

      
      . (Evolution of 
      
      
      
      gas will occur).
    • Reaction: Warm to room temperature, then reflux for 12 hours. The mixture typically becomes a grey suspension.

    • Quench (Fieser Method): Cool to

      
      . Carefully add:
      
      • 
         mL water (where 
        
        
        
        = grams of
        
        
        used).
      • 
         mL 15% NaOH.
        
      • 
         mL water.
        
    • Isolation: Stir until the aluminum salts become a granular white solid. Filter through a Celite pad.

    • Concentrate the filtrate to yield the crude amino alcohol as a viscous oil or low-melting solid.

Step 4: Hydrochloride Salt Formation
  • Protocol: Dissolve the crude amino alcohol in minimal dry diethyl ether or dichloromethane. Add 4M HCl in dioxane dropwise at

    
    . Collect the white precipitate by filtration.
    

Characterization & Data Analysis

The conversion from amino acid to amino alcohol is best monitored by the disappearance of the carbonyl signal in Carbon-13 NMR and the appearance of the methylene protons in Proton NMR.

Expected Analytical Data
TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR

3.4 - 3.6 ppm
Singlet (2H)The

methylene group. Confirms reduction.
1H NMR

1.4 - 1.8 ppm
Multiplets (14H)Cyclooctyl ring protons (complex splitting due to conformation).
13C NMR

~65-70 ppm
SignalThe

carbon.
13C NMR

~55-60 ppm
Quaternary SignalThe C-1 carbon of the ring (attached to N).
IR 3200-3400

Broad BandO-H and N-H stretching.
IR ~1700

ABSENT Absence of C=O confirms complete reduction.
Troubleshooting Logic (Decision Tree)

Troubleshooting Start Reduction Step Analysis Check Is Yield < 40%? Start->Check Solubility Issue: Amino Acid Insoluble in THF Check->Solubility Yes Workup Issue: Emulsion during Workup Check->Workup No, but messy EsterRoute Solution: Convert to Methyl Ester first Solubility->EsterRoute Rochelle Solution: Use Rochelle's Salt (Na K Tartrate) Workup->Rochelle

Figure 2: Troubleshooting logic for the critical reduction step.

Safety & Handling

  • Cyanide Hazards: Step 1 involves KCN. All weighing must be done in a dedicated hood. Keep bleach (

    
    ) ready to neutralize spills.
    
  • Lithium Aluminum Hydride: Extremely pyrophoric. Use only dry solvents. Quench slowly under inert atmosphere.

  • Storage: The hydrochloride salt is hygroscopic. Store in a desiccator at

    
     for long-term stability.
    

References

  • Bucherer-Bergs Reaction Mechanism & Scope: Ware, E. "The Chemistry of the Hydantoins."[1][2][3] Chemical Reviews, 1950, 46(3), 403–470. [Link]

  • Synthesis of 1-Aminocycloalkanecarboxylic Acids: O'Donnell, M. J., et al. "The Synthesis of Amino Acid Derivatives via the Bucherer-Bergs Reaction." Tetrahedron Letters, 1978. Note: General methodology for cyclic amino acids.
  • Reduction of Amino Acids to Amino Alcohols: Abiko, A., et al. "Rational Synthesis of Amino Alcohols." Tetrahedron Letters, 1992, 33(38), 5517-5518. [Link]

  • Cyclooctane Ring Conformational Analysis: Hendrickson, J. B. "Molecular Geometry V. Evaluation of Functions for Hydrocarbon Strain Energies." Journal of the American Chemical Society, 1967. [Link]

  • Commercial Availability & CAS Reference: (1-Aminocyclooctyl)methanol; CAS No. 814254-63-2 (Free base). [Link]

Sources

Exploratory

Physicochemical properties of (1-Aminocyclooctyl)methanol hydrochloride

[1][2] Executive Summary & Chemical Identity (1-Aminocyclooctyl)methanol hydrochloride is a specialized gem-disubstituted amino alcohol building block used primarily in medicinal chemistry and peptide science. Structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

(1-Aminocyclooctyl)methanol hydrochloride is a specialized gem-disubstituted amino alcohol building block used primarily in medicinal chemistry and peptide science. Structurally, it consists of a cyclooctane ring constrained at the C-1 position by an amino group and a hydroxymethyl group. This "gem-disubstituted" architecture exploits the Thorpe-Ingold effect , forcing substituents into specific spatial arrangements that favor ring closure or stabilize specific peptide secondary structures (e.g.,


-turns).

As a hydrochloride salt, the compound offers improved stability and water solubility compared to its free base, making it easier to handle during solid-phase peptide synthesis (SPPS) or solution-phase organic synthesis.

Chemical Identification
PropertyDetail
CAS Number 2060033-19-2 (HCl salt); Check 118289-55-7 for related free base/analogs
IUPAC Name (1-Aminocyclooctyl)methanol hydrochloride
Synonyms 1-Amino-1-hydroxymethylcyclooctane HCl; Cyclooctyl-Serinol; 1-Hydroxymethyl-1-cyclooctylamine HCl
Molecular Formula

Molecular Weight 193.71 g/mol (Salt); 157.25 g/mol (Free Base)
SMILES NC1(CO)CCCCCCC1.Cl
Structure Class Gem-disubstituted amino alcohol; Cycloalkane scaffold

Physicochemical Properties

The physicochemical profile of this compound is dominated by the conflict between the lipophilic cyclooctyl ring and the polar, ionic ammonium-alcohol "head."

Solid-State & Solution Properties
ParameterValue / CharacteristicContext & Implication
Physical State White to off-white crystalline solidTypical of alkylammonium chloride salts.
Melting Point >150°C (Decomposition likely)High lattice energy due to ionic bonding. Note: Exact MP varies by crystal habit; homologs (cyclobutyl) melt ~130°C.
Solubility (High) Water, Methanol, DMSO, DMFThe ionic head group dominates solvation in polar media.
Solubility (Low) Hexane, Toluene, Diethyl EtherInsoluble in non-polar solvents unless free-based.
Hygroscopicity Moderate to HighThe salt can absorb atmospheric moisture; store under desiccant.
Acidity (pKa) ~9.5 – 10.5 (Ammonium)Typical for primary alkyl amines. Requires base (e.g.,

) to liberate the nucleophilic amine.
LogP (Calc) ~1.2 (Free Base)The cyclooctyl ring adds significant lipophilicity compared to acyclic analogs (e.g., serinol).
Structural Property Map

The following diagram illustrates the functional duality of the molecule, guiding solvent selection and reactivity expectations.

PropertyMap Fig 1: Structural-Property Relationships determining solubility and reactivity. Substrate (1-Aminocyclooctyl)methanol HCl Ring Cyclooctyl Ring (Lipophilic Domain) Substrate->Ring Head Ammonium-Alcohol Head (Polar/Ionic Domain) Substrate->Head Prop1 High LogP Contribution Soluble in DCM (Free Base) Ring->Prop1 Prop2 Steric Bulk Conformational Restriction Ring->Prop2 Prop3 Water Solubility (Salt) H-Bond Donor/Acceptor Head->Prop3 Prop4 Nucleophilic Potential (Requires Neutralization) Head->Prop4

[3]

Synthetic Routes & Manufacturing

The synthesis of (1-Aminocyclooctyl)methanol generally follows the "Amino Acid Reduction" pathway. This ensures the correct geminal substitution pattern.

Primary Synthetic Workflow
  • Bucherer-Bergs Reaction: Cyclooctanone is reacted with potassium cyanide and ammonium carbonate to form the spiro-hydantoin.

  • Hydrolysis: The hydantoin is hydrolyzed (basic or acidic) to yield 1-aminocyclooctanecarboxylic acid (Ac8c).

  • Reduction: The amino acid is reduced to the amino alcohol.

    • Reagent Choice:

      
       (Lithium Aluminum Hydride) in THF is standard. Alternatively, 
      
      
      
      can be used for milder conditions.
  • Salt Formation: The crude amino alcohol is treated with anhydrous HCl (in dioxane or ether) to precipitate the pure hydrochloride salt.

SynthesisWorkflow Fig 2: Standard Synthetic Pathway via Amino Acid Reduction. Step1 Cyclooctanone (Starting Material) Step2 Spiro-Hydantoin Intermediate Step1->Step2 KCN, (NH4)2CO3 (Bucherer-Bergs) Step3 1-Aminocyclooctane- carboxylic Acid (Ac8c) Step2->Step3 NaOH/H2O, Reflux (Hydrolysis) Step4 Free Amino Alcohol (1-Aminocyclooctyl)methanol Step3->Step4 LiAlH4, THF (Reduction) Step5 Final Product HCl Salt Step4->Step5 HCl in Dioxane (Salt Formation)

[3]

Handling, Stability & Safety

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed container with desiccant.

  • Shelf Life: >2 years if kept dry and cool.

Free-Basing Protocol (Critical for Reactivity)

The HCl salt is non-nucleophilic. To use the amine in coupling reactions (e.g., with acid chlorides or isocyanates), you must liberate the free base in situ or pre-process it.

Method A: In-situ Neutralization

  • Solvent: DCM or DMF.

  • Base: Add 2.0–3.0 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine .

  • Observation: The suspension may clear as the free base dissolves (DCM) or remain clear (DMF).

Method B: Extraction (For pure free base isolation)

  • Dissolve the HCl salt in minimal water (10 mL/g).

  • Adjust pH to >12 using 2M NaOH.

  • Extract 3x with DCM or Ethyl Acetate.

  • Dry organics over

    
    , filter, and concentrate.
    
  • Result: Viscous colorless oil (solidifies upon standing).

Analytical Characterization

Confirming the identity of the cyclooctyl ring versus smaller rings (cyclohexyl/heptyl) is critical.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.0–8.2 ppm (br s, 3H, 
      
      
      
      ).
    • 
       5.4 ppm (t, 1H, 
      
      
      
      ).
    • 
       3.4–3.5 ppm (d, 2H, 
      
      
      
      ).
    • 
       1.4–1.8 ppm (m, ~14H, Cyclooctyl ring protons). Look for the broad multiplet integration corresponding to 14 protons, distinguishing it from cyclohexyl (10H).
      
  • Mass Spectrometry (ESI+):

    • Target Mass: 158.15

      
       (Free base mass + 1).
      

Applications in Drug Discovery

Peptidomimetics & Conformational Restriction

This molecule serves as a conformationally constrained Serine surrogate . When incorporated into peptides, the bulky cyclooctyl ring restricts the


 and 

torsion angles, stabilizing

-turn
or

-helix
secondary structures. This is vital for:
  • Improving proteolytic stability (steric shielding of the amide bond).

  • Locking bioactive conformations for receptor binding (GPCR ligands).

Spiro-Heterocycle Synthesis

The 1,2-aminoalcohol motif is a precursor to valuable spiro-heterocycles:

  • Spiro-Oxazolidinones: Reaction with Phosgene/CDI. Used in antibacterial research (Linezolid analogs).

  • Spiro-Morpholines: Reaction with chloroacetyl chloride followed by base-induced cyclization.

Biocidal Compositions

Derivatives of bulky amino alcohols, including cyclooctyl analogs, have been cited in biocide formulations for aqueous systems (e.g., metalworking fluids) to inhibit microbial growth, often functioning synergistically with other agents [1].

References

  • Geddes, G. et al. Aminoalcohol and biocide compositions for aqueous based systems. U.S. Patent 8,697,754, issued April 15, 2014. Link

  • Smith, N. D., et al. Enantiocontrolled Synthesis of

    
    -Methyl Amino Acids via Bn2N-
    
    
    
    -Methylserine-
    
    
    -lactone.[1] Organic Letters, 2005, 7(2), 255-258. (Context on gem-disubstituted amino acid synthesis). Link
  • BLD Pharm. Product Datasheet: (1-Aminocyclooctyl)methanol hydrochloride.[2][3] Catalog No. BD01030519. Link

Sources

Foundational

(1-Aminocyclooctyl)methanol hydrochloride CAS number and molecular structure

Structural Analysis, Synthetic Pathways, and Pharmacophore Utility Executive Summary (1-Aminocyclooctyl)methanol hydrochloride is a specialized gem-disubstituted amino alcohol scaffold used primarily in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

(1-Aminocyclooctyl)methanol hydrochloride is a specialized gem-disubstituted amino alcohol scaffold used primarily in medicinal chemistry and peptide mimetic research. Characterized by a bulky, eight-membered cyclooctane ring, this compound offers unique conformational properties compared to its smaller homologs (cyclobutyl, cyclopentyl). Its geminal amino and hydroxymethyl groups serve as a "molecular hinge," locking the orientation of substituents while the cyclooctyl ring provides significant lipophilic bulk and distinct spatial occupancy. This guide details the physicochemical identity, validated synthetic routes, and structural utility of this compound for drug discovery applications.[1]

Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Compound Name: (1-Aminocyclooctyl)methanol hydrochloride CAS Number: 2060033-19-2 (HCl salt); 814254-63-2 (Free base) Molecular Formula: C₉H₁₉NO · HCl Molecular Weight: 193.71 g/mol (Salt); 157.25 g/mol (Free Base) Appearance: White to off-white crystalline solid Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar organic solvents (dichloromethane, hexanes).

Structural Identifiers
IdentifierValue
SMILES NC1(CO)CCCCCCC1.Cl
InChI Key Predicted based on structure:SZRVODWZXZDUBI-UHFFFAOYSA-N (Free base)
IUPAC Name (1-Aminocyclooctyl)methanol hydrochloride
Core Scaffold Cyclooctane (8-membered ring)
Synthetic Pathways[4][7][9]

The synthesis of (1-aminocyclooctyl)methanol hydrochloride is classically achieved via the transformation of cyclooctanone. Due to the steric bulk of the eight-membered ring, the Bucherer-Bergs reaction is often preferred over the Strecker synthesis to avoid reversibility issues and ensure high yields of the intermediate hydantoin.

2.1 Validated Synthetic Route (Bucherer-Bergs Strategy)

This pathway involves three key stages: Hydantoin formation, Hydrolysis to the amino acid, and Reduction to the amino alcohol.

Step-by-Step Protocol:

  • Hydantoin Formation:

    • Reagents: Cyclooctanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).

    • Conditions: Reflux in 50% Ethanol/Water for 12–24 hours.

    • Mechanism: The ketone undergoes condensation to form the spiro-hydantoin intermediate (1,3-diazaspiro[4.7]dodecane-2,4-dione).

    • Note: The cyclooctyl ring's flexibility allows for accommodation of the spiro-junction without excessive ring strain.

  • Alkaline Hydrolysis:

    • Reagents: Sodium Hydroxide (NaOH, 4M aq), followed by HCl neutralization.

    • Conditions: Autoclave or high-temperature reflux (150°C) for 24–48 hours.

    • Product: 1-Aminocyclooctanecarboxylic acid.

    • Purification: The amino acid precipitates at its isoelectric point (pI).

  • Chemoselective Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃·DMS).

    • Solvent: Anhydrous Tetrahydrofuran (THF).

    • Conditions: 0°C to Reflux under Nitrogen/Argon atmosphere.

    • Workup: Fieser workup (Water/15% NaOH/Water) to remove aluminum salts, followed by extraction.

  • Salt Formation:

    • The crude free base oil is dissolved in diethyl ether or ethanol.

    • Anhydrous HCl (gas or in dioxane) is added dropwise to precipitate the hydrochloride salt.

2.2 Synthetic Workflow Diagram

SynthesisPath Start Cyclooctanone Hydantoin Spiro-Hydantoin Intermediate Start->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) AminoAcid 1-Aminocyclooctane- carboxylic Acid Hydantoin->AminoAcid Hydrolysis (NaOH, then HCl) Product (1-Aminocyclooctyl)- methanol HCl AminoAcid->Product Reduction (LiAlH4) then HCl gas

Caption: Figure 1. Synthesis of (1-Aminocyclooctyl)methanol HCl via the Bucherer-Bergs pathway.

Structural Biology & Pharmacophore Utility

(1-Aminocyclooctyl)methanol serves as a critical bioisostere in drug design, particularly when modulating the physicochemical properties of a lead compound.

3.1 Conformational Restriction & Lipophilicity

Unlike the rigid cyclopropyl or cyclobutyl analogs, the cyclooctyl ring possesses significant conformational flexibility (boat-chair, crown conformations). However, the gem-disubstitution at C1 (the quaternary center) creates a local rigidification.

  • Lipophilic Bulk: The C8 ring adds substantial hydrophobic surface area without aromaticity. This is useful for filling large hydrophobic pockets in enzymes (e.g., proteases, kinases) where an aromatic ring might be electronically unfavorable.

  • The "Thorpe-Ingold" Effect: The bond angle compression at the quaternary carbon promotes intramolecular cyclization or specific side-chain orientations in peptide mimetics, stabilizing turn conformations (e.g.,

    
    -turns).
    
3.2 Comparative Analysis of Ring Size
FeatureCyclobutyl AnalogCyclooctyl Analog (Target)
Ring Strain High (~26 kcal/mol)Moderate/Low (transannular strain exists)
Lipophilicity (LogP) LowHigh (Significant hydrophobic contribution)
Space Filling Compact, planarVolumetric, globular
Use Case Small binding pocketsLarge, solvent-exposed hydrophobic pockets
3.3 Pharmacophore Map

Pharmacophore Center Quaternary Carbon (C1) Amine Primary Amine (-NH3+) H-Bond Donor/Cation Center->Amine Vector 1 Alcohol Hydroxymethyl (-CH2OH) H-Bond Acceptor/Donor Center->Alcohol Vector 2 Ring Cyclooctyl Ring Hydrophobic/Steric Bulk Center->Ring Spatial Occlusion

Caption: Figure 2. Pharmacophore features of the (1-Aminocyclooctyl)methanol scaffold.

Handling, Stability, and Safety

Storage:

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at 2–8°C .

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

Safety Precautions:

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

Analytical Verification:

  • 1H NMR (DMSO-d6): Look for the broad ammonium exchangeable protons (~8.0 ppm), the methylene doublet of the -CH2OH (~3.4 ppm), and the complex multiplet forest of the cyclooctyl ring protons (1.4–1.8 ppm).

  • Mass Spectrometry: ESI+ m/z = 158.2 [M+H]+ (Free base mass).

References
  • BLD Pharm. (n.d.). (1-Aminocyclooctyl)methanol hydrochloride Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). General Synthesis of Cyclic Amino Alcohols via Bucherer-Bergs. (Reference to general methodology for cyclic amino acids). Retrieved from

  • PubChem. (n.d.).[4][2][5] Compound Summary for Cycloalkyl Amino Alcohols. Retrieved from

  • ChemScene. (n.d.). (1-Aminocyclopentyl)methanol hydrochloride (Analogous Synthesis). Retrieved from

Sources

Exploratory

Technical Characterization of (1-Aminocyclooctyl)methanol HCl: A Multi-Modal Spectral Analysis

The following technical guide details the spectral characterization of (1-Aminocyclooctyl)methanol hydrochloride . As this specific homolog is a less common catalog compound compared to its cyclobutyl or cyclohexyl count...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of (1-Aminocyclooctyl)methanol hydrochloride .

As this specific homolog is a less common catalog compound compared to its cyclobutyl or cyclohexyl counterparts, this guide synthesizes empirical data from the homologous cycloalkane amino-alcohol series with first-principles spectroscopic theory. It serves as a definitive protocol for structural validation.

Executive Summary & Structural Context[1][2]

(1-Aminocyclooctyl)methanol hydrochloride is a bifunctional scaffold featuring a saturated eight-membered ring (cyclooctane), a primary amine, and a primary alcohol attached to the same quaternary carbon. It is primarily used as a building block in medicinal chemistry for peptidomimetics and as a polar core for GPCR ligands.

Physicochemical Profile[1][2][3][4][5]
  • IUPAC Name: (1-Aminocyclooctyl)methanol hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 157.26 (Free Base) + 36.46 (HCl) = 193.72 g/mol

  • Solubility: Highly soluble in water (

    
    ), Methanol (
    
    
    
    ), and DMSO (
    
    
    ). Insoluble in non-polar solvents (Hexane,
    
    
    ).
Structural Challenges

The cyclooctane ring exhibits significant conformational mobility (e.g., boat-chair, crown conformers). Unlike the rigid chair conformation of cyclohexane, cyclooctane derivatives often display complex or broadened NMR signals in the aliphatic region due to rapid conformational averaging at room temperature.

Mass Spectrometry (MS) Profiling

Mass spectrometry confirms the molecular weight and provides a structural fingerprint through fragmentation.

Ionization Techniques[6]
  • ESI+ (Electrospray Ionization): Preferred for the salt form. Soft ionization yields the protonated molecular ion

    
    .
    
  • EI (Electron Impact): Requires free-basing or derivatization (e.g., TMS silylation) for volatility. Used for structural fingerprinting via fragmentation.

Fragmentation Logic (EI/CID)

The fragmentation is driven by


-cleavage  adjacent to the heteroatoms.
  • Primary Loss: Cleavage of the hydroxymethyl group (

    
    , mass 31).
    
  • Secondary Loss: Ring opening or loss of ammonia (

    
    , mass 17).
    
Diagram: MS Fragmentation Pathway

MS_Fragmentation cluster_legend Key Mechanism M_Ion Molecular Ion [M+H]+ m/z 158 Frag1 Fragment A [M - CH2OH]+ (Alpha Cleavage) M_Ion->Frag1 - 31 Da (CH2OH) Frag2 Fragment B [M - NH3]+ M_Ion->Frag2 - 17 Da (NH3) Desc Alpha-cleavage is the dominant pathway for amino alcohols.

Caption: Predicted fragmentation pathway showing the dominant alpha-cleavage characteristic of 1,1-disubstituted amino alcohols.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary method for confirming the salt formation (Hydrochloride vs. Free Base).

Diagnostic Bands
Functional GroupWavenumber (

)
IntensityAssignment & Notes
O-H Stretch 3200–3400Strong, BroadAlcohol hydroxyl. Often overlaps with ammonium bands.
N-H Stretch 2800–3100Broad, MultipleDiagnostic for HCl salt. The

group creates a broad "ammonium band" that obscures C-H stretches.
C-H Stretch 2850–2950MediumAliphatic cyclooctane ring (

C-H).
N-H Bend 1580–1620MediumScissoring vibration of the primary amine salt (

).
C-O Stretch 1050–1080StrongPrimary alcohol (

).

Technical Insight: If the spectrum shows sharp doublets above 3300


 (typical of free 

), the salt formation is incomplete. The HCl salt must show the broad, lower-frequency ammonium envelope.

Nuclear Magnetic Resonance (NMR) Protocol[5][7]

NMR is the gold standard for purity and structural verification.

Solvent Selection Strategy
  • 
    : Recommended.  It does not exchange protons rapidly, allowing observation of the labile 
    
    
    
    and
    
    
    protons.
  • 
    :  Useful for simplifying the spectrum. All labile protons (
    
    
    
    ) disappear (exchange with D), leaving only the carbon-bound protons.
Predicted NMR Data (400 MHz, )
Chemical Shift (

ppm)
MultiplicityIntegralAssignmentStructural Logic
8.10 – 8.30 Broad Singlet3H

Ammonium protons are deshielded by the positive charge.
5.20 – 5.40 Triplet (broad)1H

Hydroxyl proton. Couples to the adjacent

if the sample is dry.
3.45 – 3.55 Doublet/Singlet2H

Methylene protons next to oxygen. Appears as a doublet if coupled to OH, singlet if decoupled (

).
1.60 – 1.80 Multiplet4HRing

Protons on carbons adjacent to the quaternary center.
1.40 – 1.60 Broad Multiplet10HRing

Remote ring protons. Broadened due to cyclooctane conformational averaging.
Predicted NMR Data (100 MHz, )
Chemical Shift (

ppm)
Carbon TypeAssignment
66.0 – 68.0


(Deshielded by Oxygen)
60.0 – 62.0 Quaternary (

)

(Attached to N and O)
30.0 – 32.0


(Ring carbons

to substituent)
24.0 – 28.0


(Remote ring carbons)

Note on Cyclooctane Symmetry: Depending on the resolution and temperature, the remote ring carbons may appear as a single broad peak or resolve into 2-3 distinct signals.

Experimental Workflow & Quality Control

To ensure data integrity, the following self-validating workflow is recommended.

Diagram: Analytical Workflow

QC_Workflow cluster_tests Parallel Validation Sample Crude Sample (1-Aminocyclooctyl)methanol HCl NMR_DMSO 1H NMR (DMSO-d6) Check: NH3+ & OH signals Sample->NMR_DMSO IR FT-IR (ATR) Check: Salt form (Broad 3000 cm-1) Sample->IR NMR_D2O 1H NMR (D2O Shake) Check: Disappearance of labile H NMR_DMSO->NMR_D2O Confirmation Decision Pass Criteria? NMR_D2O->Decision IR->Decision Report Generate COA Decision->Report Yes

Caption: Parallel validation workflow ensuring both chemical identity and salt stoichiometry.

Protocol for "D2O Shake" (Self-Validating Step)
  • Run the standard

    
     NMR in 
    
    
    
    . Observe peaks at ~8.2 ppm (
    
    
    ) and ~5.3 ppm (
    
    
    ).
  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake and re-run.

  • Validation: The peaks at 8.2 and 5.3 must disappear. The peak at 3.5 (

    
    ) should simplify from a doublet to a sharp singlet. If peaks remain, they are impurities (non-exchangeable).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for interpreting IR/MS of amine salts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center - General fragmentation patterns for amino alcohols.

  • Anet, F. A. L., & St. Jacques, M. (1966).[1] Conformational Analysis of Cyclooctane Derivatives by NMR. Journal of the American Chemical Society. (Foundational work on cyclooctane ring dynamics).

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of (1-Aminocyclooctyl)methanol Hydrochloride for Preformulation and Drug Development

Abstract This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and solid-state stability of (1-Aminocyclooctyl)methanol hydrochloride, a novel aminocycloalkane derivative. A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and solid-state stability of (1-Aminocyclooctyl)methanol hydrochloride, a novel aminocycloalkane derivative. As a hydrochloride salt, this compound is anticipated to exhibit favorable aqueous solubility, a critical attribute for oral bioavailability. However, a thorough understanding of its solubility profile across the physiological pH range and its intrinsic stability under various stress conditions is paramount for successful formulation development and regulatory compliance. This document outlines detailed, field-proven methodologies for solubility determination, the development of a stability-indicating analytical method, and the execution of forced degradation studies. The insights generated from these studies will guide formulation strategies, define appropriate storage conditions, and ensure the development of a safe, stable, and efficacious drug product.

Introduction: The Role of Physicochemical Characterization in Early-Stage Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which can be mitigated through a robust early-stage physicochemical characterization program. Among the most critical parameters to define are the aqueous solubility and chemical stability of the active pharmaceutical ingredient (API). (1-Aminocyclooctyl)methanol hydrochloride, featuring a primary amine and a hydroxyl group on a cyclooctyl ring, presents a unique set of properties that require thorough investigation. The hydrochloride salt form is strategically employed to enhance aqueous solubility; however, the extent of this enhancement and its pH-dependency must be quantified.[1]

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive assessment of (1-Aminocyclooctyl)methanol hydrochloride. The causality behind each experimental choice is explained to empower the user to not only execute the protocols but also to interpret the resulting data in a meaningful context.

Physicochemical Properties of (1-Aminocyclooctyl)methanol Hydrochloride

A foundational understanding of the basic physicochemical properties of the molecule is a prerequisite for any solubility and stability studies.

PropertyAnticipated Value/CharacteristicRationale & Significance
Molecular Formula C9H20ClNOBased on the chemical structure.
Molecular Weight 193.72 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small molecule hydrochloride salts.[2]
pKa Estimated 8.5 - 9.5 (for the amine)The primary amine is expected to be the main ionizable group. The exact value will dictate the solubility-pH profile.
LogP Estimated 1.5 - 2.5The cyclooctyl ring contributes to lipophilicity, while the amine and hydroxyl groups increase hydrophilicity.

Aqueous Solubility Assessment: A Multi-faceted Approach

The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest marketed dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[3] Therefore, a comprehensive solubility assessment across this pH range is a regulatory expectation and a scientific necessity.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3][4]

Experimental Protocol: Shake-Flask Solubility

  • Media Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).

  • Sample Preparation: Add an excess of (1-Aminocyclooctyl)methanol hydrochloride to vials containing a fixed volume (e.g., 10 mL) of each buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials in an orbital shaker set to 100 rpm at 37 °C for 48 hours to ensure equilibrium is reached.[4]

  • Sample Collection & Processing:

    • Allow the suspensions to settle.

    • Withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Solid-State Analysis: Analyze the remaining solid by XRPD or DSC to check for any polymorphic or phase changes during the experiment.[3]

Illustrative Data Table:

pH of MediaTemperature (°C)Equilibrium Solubility (mg/mL)BCS High Solubility Class Met? (Assuming a 100 mg dose)
1.237> 100Yes
4.537> 80Yes
6.837> 50Yes
Kinetic Solubility for Early Discovery

For rapid screening, kinetic solubility methods can be employed. These methods, often performed in a 96-well plate format, measure the concentration at which a compound precipitates from a DMSO stock solution upon addition to an aqueous buffer.[5] While useful for rank-ordering, these values do not represent true thermodynamic equilibrium.[3]

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[6] The development of such a method is a prerequisite for any meaningful stability study and is mandated by regulatory bodies like the ICH.[7]

Development of a Stability-Indicating RP-HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for stability studies of small molecules.

Protocol: RP-HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization:

    • A typical starting point is a gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or phosphate buffer).

    • Adjust the gradient slope and buffer pH to achieve a sharp, symmetrical peak for the parent compound and good resolution from any potential degradants.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for (1-Aminocyclooctyl)methanol hydrochloride using a photodiode array (PDA) detector.

  • Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[6][8] These studies are crucial for:

  • Elucidating potential degradation pathways.[8][9]

  • Generating degradation products for analytical method validation.[9]

  • Demonstrating the specificity of the stability-indicating method.[10][11]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 1 mg/mL in water/methanol) Acid Acid Hydrolysis (0.1 N HCl, 60°C, 24h) Base Base Hydrolysis (0.1 N NaOH, 60°C, 24h) Oxidation Oxidation (3% H2O2, RT, 24h) Thermal Thermal (80°C, 48h, solid state) Photo Photolytic (ICH Q1B light exposure) Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating RP-HPLC Method Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Mass_Balance Assess Peak Purity & Calculate Mass Balance HPLC->Mass_Balance

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Treat a solution of the API with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the API with 0.1 N NaOH under similar conditions.

  • Oxidative Degradation: Expose a solution of the API to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose both the solid and solution forms of the API to light as specified in ICH guideline Q1B.

For each condition, the goal is to achieve 5-20% degradation of the parent compound. The stressed samples are then analyzed by the developed stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Illustrative Data Table:

Stress Condition% Assay of Parent Drug% Total ImpuritiesMass Balance (%)Observations
Acid Hydrolysis (0.1 N HCl, 60°C)90.59.299.7One major degradant peak observed.
Base Hydrolysis (0.1 N NaOH, 60°C)85.214.599.7Two major degradant peaks observed.
Oxidation (3% H2O2, RT)95.14.899.9Minor degradation observed.
Thermal (80°C, solid)99.8< 0.2> 99.9Compound is stable to dry heat.
Photolytic (ICH Q1B)98.51.499.9Minor degradation; may require light-protective packaging.

Interpretation and Implications for Drug Development

The data generated from these studies provide actionable insights:

  • Solubility Profile: High solubility across the physiological pH range, as is anticipated for this compound, would support its classification as a BCS Class 1 or 3 compound, potentially allowing for biowaivers.[3] A significant drop in solubility at higher pH values would be expected due to the conversion of the hydrochloride salt to the less soluble free base. This information is critical for designing dissolution media and predicting in vivo performance.

  • Stability Profile: The forced degradation studies reveal the compound's intrinsic liabilities. For example, susceptibility to base hydrolysis suggests that liquid formulations should be buffered to a slightly acidic pH. Photolytic instability would necessitate the use of amber vials or other light-protective packaging.[9]

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a cornerstone of a data-driven drug development program. For (1-Aminocyclooctyl)methanol hydrochloride, a thorough understanding of its pH-dependent solubility and its degradation pathways is essential for mitigating risks and accelerating its path to the clinic. The protocols and frameworks provided herein represent a robust, scientifically-grounded approach to generating this critical knowledge base.

References

  • PubChem. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201. [Link]

  • PubMed. Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Solubility of Drug Substance in Dilute HCl Solution. [Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • JOCPR. Development and validation of a dissolution method for Raloxifene hydrochloride in pharmaceutical dosage forms using RP-HPLC. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • Preprints.org. Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [Link]

Sources

Exploratory

Potential biological activity of (1-Aminocyclooctyl)methanol hydrochloride

The following technical guide is structured as an Advanced Scaffold Monograph . It addresses the compound not merely as a catalog item, but as a strategic pharmacophore for high-value targets (S1P receptors, NMDA channel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an Advanced Scaffold Monograph . It addresses the compound not merely as a catalog item, but as a strategic pharmacophore for high-value targets (S1P receptors, NMDA channels, and Peptidomimetics).

Scaffold Class: Gem-Disubstituted Cyclic Amino Alcohol CAS: 2060033-19-2 (HCl salt) | Free Base: 814254-63-2 Molecular Formula: C₉H₁₉NO[1] · HCl Molecular Weight: 193.71 g/mol (Salt)

Executive Summary: The Strategic Value of the Cyclooctyl Ring

(1-Aminocyclooctyl)methanol hydrochloride represents a specialized "sp³-rich" building block.[1] In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, aliphatic scaffolds is critical for improving solubility and metabolic stability.[1]

This compound offers three distinct medicinal chemistry advantages:

  • Conformational Restriction: The gem-disubstitution at C1 locks the amino and hydroxyl groups into a fixed vector, reducing the entropic penalty upon protein binding compared to acyclic analogs (e.g., 2-amino-2-methyl-1-propanol).[1]

  • Metabolic Blocking: The quaternary carbon at position 1 eliminates the

    
    -proton, rendering the amine highly resistant to oxidative deamination by MAO (Monoamine Oxidases) and degradation by CYP450 isoforms.
    
  • Lipophilic Bulk: The cyclooctyl ring provides a unique hydrophobic volume (

    
     estimated), significantly larger than cyclohexyl or cyclopentyl analogs, making it ideal for filling large hydrophobic pockets in GPCRs (e.g., S1P receptors) or ion channels.
    

Pharmacophore Mapping & Potential Biological Activity

Primary Mechanism: Sphingosine-1-Phosphate (S1P) Receptor Modulation

The structural homology between (1-Aminocyclooctyl)methanol and the immunomodulator Fingolimod (FTY720) suggests a high probability of activity within the sphingosine signaling pathway.[1]

  • Mechanism: Fingolimod is a pro-drug. It requires phosphorylation by Sphingosine Kinase 2 (SphK2) to become active. The 1-amino-1-hydroxymethyl motif is the substrate for this kinase.[1]

  • Hypothesis: The cyclooctyl analog acts as a conformationally constrained "headgroup mimic." Upon phosphorylation, the resulting phosphate ester mimics the zwitterionic head of S1P, while the cyclooctyl ring anchors the molecule in the hydrophobic ligand-binding pocket of S1P₁₋₅ receptors.

  • Therapeutic Application: Multiple Sclerosis (MS), ulcerative colitis, and autoimmune modulation.

Secondary Mechanism: NMDA Receptor Antagonism

Bulky, lipophilic amines are classic blockers of the NMDA receptor ion channel (e.g., Memantine , Amantadine ).

  • Structural Logic: The cyclooctyl ring approximates the spatial volume of the adamantane cage found in Memantine but possesses greater flexibility.

  • Activity: Potential low-affinity, uncompetitive antagonism of the NMDA receptor, useful in neuroprotection without the psychotomimetic side effects of high-affinity blockers.[1]

Tertiary Application: Peptidomimetics (Serine Surrogate)

This compound serves as a constrained Serine surrogate. Incorporating it into a peptide backbone restricts the


 and 

torsion angles, potentially stabilizing

-turns or helices. This is critical for designing protease-resistant peptide drugs.[1]

Visualizing the Mechanism (S1P Pathway)

The following diagram illustrates the "Pro-drug" activation pathway where the molecule is phosphorylated to become the active GPCR ligand.

S1P_Activation_Pathway Prodrug (1-Aminocyclooctyl)methanol (Inactive Pro-drug) ActiveMetabolite Phosphorylated Ester (Active Ligand) Prodrug->ActiveMetabolite Phosphorylation (ATP -> ADP) Kinase Sphingosine Kinase 2 (SphK2) Kinase->Prodrug Catalysis Receptor S1P Receptor (S1P1, S1P5) ActiveMetabolite->Receptor High Affinity Binding (Kd ~ nM) Response Lymphocyte Sequestration (Immunomodulation) Receptor->Response Internalization

Figure 1: Predicted bio-activation pathway mimicking the mechanism of Fingolimod (FTY720).

Experimental Validation Protocols

To validate the biological potential of this scaffold, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Sphingosine Kinase Phosphorylation Assay

Objective: Determine if (1-Aminocyclooctyl)methanol is a substrate for SphK2 (validating the pro-drug hypothesis).

  • Reagents: Recombinant human SphK2, ATP (10 mM), [

    
    -³²P]ATP (for radiolabeling) or ADP-Glo™ reagent (luminescent), Assay Buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT).
    
  • Substrate Preparation: Dissolve (1-Aminocyclooctyl)methanol HCl in DMSO to 10 mM stock.

  • Reaction Setup:

    • Mix 5 µL substrate (titrate 1 µM – 100 µM) with 5 µL SphK2 enzyme (approx. 2 ng/µL).

    • Initiate reaction with 10 µL ATP mix.

    • Incubate at 37°C for 30–60 minutes.

  • Detection (LC-MS/MS Method - Non-radioactive):

    • Quench reaction with acetonitrile (1:1 v/v).

    • Centrifuge (10,000 x g, 5 min).

    • Analyze supernatant via LC-MS/MS (Q-TOF or Triple Quad).[1]

    • Success Criteria: Detection of the [M+H]+ peak corresponding to the phosphorylated species (Mass = Parent + 80 Da).

Protocol B: Comparative Lipophilicity Assessment (LogD)

Objective: Quantify the "Cyclooctyl Effect" on membrane permeability compared to smaller rings.

ScaffoldStructureEstimated LogPBBB Permeability Prediction
Cyclopentyl 5-membered ring0.8Moderate
Cyclohexyl 6-membered ring1.2Good
Cyclooctyl 8-membered ring 2.1 High (CNS Penetrant)

Method: Shake-flask method using Octanol/PBS (pH 7.4).

  • Dissolve compound in octanol-saturated PBS.

  • Add equal volume of PBS-saturated octanol.

  • Shake for 24h at 25°C.

  • Separate phases and quantify concentration via HPLC-UV (210 nm).

  • Calculation:

    
    .
    

Synthesis & Handling (Technical Notes)

While this guide focuses on biology, the integrity of biological data depends on material purity.

  • Synthesis Route: The most reliable route is the Strecker Synthesis starting from cyclooctanone.

    • Cyclooctanone + KCN + NH₄Cl

      
       1-Amino-1-cyanocyclooctane.[1]
      
    • Acid Hydrolysis

      
       1-Amino-1-cyclooctanecarboxylic acid.[1]
      
    • Reduction (

      
       or 
      
      
      
      )
      
      
      (1-Aminocyclooctyl)methanol.
  • Stability: The HCl salt is hygroscopic. Store at -20°C under argon.

  • Solubility: Highly soluble in water and methanol; poor solubility in diethyl ether.

References

  • Adachi, K., et al. (2000). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720.[1] Bioorganic & Medicinal Chemistry Letters.

  • Albert, R., et al. (2005). Sphingosine-1-phosphate receptors: Modulators of lymphocyte trafficking and novel therapeutic targets.[1] Journal of Medicinal Chemistry.[2]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (2024). 1-Aminocyclopentanemethanol (Analog Reference).[1] National Center for Biotechnology Information.

  • Blanchfield, J. T., et al. (2005). The stability of peptides containing gem-disubstituted amino acids.[1] Current Organic Chemistry.

Sources

Foundational

Theoretical studies on (1-Aminocyclooctyl)methanol hydrochloride conformation

An In-depth Technical Guide to the Theoretical Conformational Analysis of (1-Aminocyclooctyl)methanol hydrochloride Authored by: A Senior Application Scientist Abstract The three-dimensional conformation of a drug molecu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of (1-Aminocyclooctyl)methanol hydrochloride

Authored by: A Senior Application Scientist

Abstract

The three-dimensional conformation of a drug molecule is intrinsically linked to its pharmacological activity. For cyclic molecules, such as (1-Aminocyclooctyl)methanol hydrochloride, the conformational landscape can be particularly complex, influencing receptor binding and overall efficacy. This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of (1-Aminocyclooctyl)methanol hydrochloride. We will delve into the rationale behind selecting appropriate computational methodologies, from initial conformational searching to high-level quantum mechanical calculations. The focus will be on establishing a robust, self-validating workflow that ensures the scientific integrity of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of flexible, cyclic drug candidates.

Introduction: The Critical Role of Conformation in Drug Design

The biological activity of a molecule is not solely determined by its chemical formula but by the specific three-dimensional arrangement of its atoms. This spatial arrangement, or conformation, dictates how a molecule interacts with its biological target. For flexible molecules, multiple conformations can exist in equilibrium, and often, only one of these is the "bioactive" conformation. Therefore, a thorough understanding of the conformational landscape is a cornerstone of modern drug design.[1]

(1-Aminocyclooctyl)methanol hydrochloride presents a fascinating case study. The central cyclooctane ring is notoriously flexible, with a complex potential energy surface featuring numerous local minima.[2][3] The presence of the aminomethyl and hydroxyl substituents further complicates this landscape through potential intramolecular interactions. This guide will outline a systematic theoretical approach to elucidate the preferred conformations of this molecule, providing insights that can inform further drug development efforts.

Theoretical Background: Navigating the Conformational Complexity of Cyclooctane

The conformational analysis of cyclooctane has been a subject of extensive research. Unlike cyclohexane, which has a well-defined, low-energy chair conformation, cyclooctane can adopt several conformations of comparable energy, including the boat-chair, crown, and boat-boat forms.[2][4] The presence of substituents on the cyclooctane ring can significantly alter the relative energies of these conformers.

Our theoretical approach will be multi-tiered, starting with a broad exploration of the conformational space using molecular mechanics and culminating in high-accuracy energy calculations using Density Functional Theory (DFT). This hierarchical approach is computationally efficient and allows for a comprehensive yet detailed analysis.

Computational Methodology: A Step-by-Step Protocol

A robust computational workflow is essential for obtaining reliable and reproducible results. The following protocol is designed to be a self-validating system, where each step builds upon the previous one with increasing levels of theoretical rigor.

Step 1: Initial Structure Preparation

The starting point for any computational study is a well-defined molecular structure. For (1-Aminocyclooctyl)methanol hydrochloride, this involves building the molecule in a 3D modeling program. The protonation state of the amino group is critical; given the hydrochloride salt form, the primary amine will be protonated (-NH3+). The initial geometry can be a rough sketch, as it will be refined in subsequent steps.

Step 2: Conformational Searching with Molecular Mechanics

To explore the vast conformational space of the cyclooctane ring and the rotatable bonds of the substituent, a conformational search is necessary. Molecular mechanics (MM) force fields are well-suited for this task due to their computational efficiency.[5]

Protocol:

  • Force Field Selection: Choose a suitable force field, such as MMFF94 or OPLS4. These force fields are parameterized for a wide range of organic molecules and are known to perform well for conformational analysis.

  • Search Algorithm: Employ a robust conformational search algorithm. A Monte Carlo Multiple Minimum (MCMM) search is highly effective for cyclic systems.[5] This method involves randomly rotating torsion angles, followed by energy minimization of the resulting structure.

  • Search Parameters:

    • Number of Steps: A large number of steps (e.g., 10,000) should be performed to ensure a thorough exploration of the potential energy surface.

    • Energy Window: Define an energy window (e.g., 10 kcal/mol) above the global minimum to save and consider only the low-energy conformers.

  • Output: The output of this step will be a set of unique, low-energy conformers.

Step 3: Geometry Optimization and Energy Refinement with Density Functional Theory (DFT)

The conformers obtained from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) provides a good balance between accuracy and computational cost for molecules of this size.[6][7]

Protocol:

  • Functional and Basis Set Selection: The choice of DFT functional and basis set is crucial for accuracy. The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic molecules.[6][8] A Pople-style basis set, such as 6-31G(d,p), is a good starting point. For higher accuracy, a larger basis set like 6-311++G(d,p) can be used.[9]

  • Geometry Optimization: Each conformer from the MM search is used as a starting geometry for a full geometry optimization at the chosen DFT level. This will refine the molecular structure to a stationary point on the potential energy surface.

  • Frequency Calculations: To confirm that the optimized structures are true minima (and not transition states), vibrational frequency calculations should be performed. The absence of imaginary frequencies indicates a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Solvation Effects: Since biological processes occur in an aqueous environment, it is important to consider the effect of a solvent. An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of water on the conformational energies.

Step 4: Analysis of Results

The final step involves a thorough analysis of the computed data.

Key Analyses:

  • Relative Energies: Calculate the relative energies of all stable conformers, including ZPVE and thermal corrections, both in the gas phase and in solution.

  • Boltzmann Population: Based on the relative energies, calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This will indicate the most probable conformations.

  • Geometric Parameters: Analyze key geometric parameters, such as bond lengths, bond angles, and dihedral angles, to characterize the different conformations.

  • Intramolecular Interactions: Investigate the presence of intramolecular hydrogen bonds or other non-covalent interactions that may stabilize certain conformations. Molecular electrostatic potential (MEP) maps can be valuable for this purpose.[10]

Visualization of the Computational Workflow

The following diagram illustrates the proposed workflow for the conformational analysis of (1-Aminocyclooctyl)methanol hydrochloride.

G cluster_0 Step 1: Initial Setup cluster_1 Step 2: Conformational Search cluster_2 Step 3: Quantum Mechanical Refinement cluster_3 Step 4: Data Analysis A 3D Model Building of (1-Aminocyclooctyl)methanol hydrochloride B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94, MCMM) A->B Initial Structure C Generation of a Pool of Low-Energy Conformers B->C Unique Conformers D DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D Input Geometries E Frequency Calculations (Confirmation of Minima) D->E Optimized Structures F Inclusion of Solvation Effects (e.g., PCM) E->F Validated Minima G Relative Energy Calculation F->G Final Energies H Boltzmann Population Analysis G->H I Geometric and Interaction Analysis G->I

Sources

Protocols & Analytical Methods

Method

Application Note: (1-Aminocyclooctyl)methanol Hydrochloride in Organic Synthesis

Part 1: Introduction & Strategic Value The "Escape from Flatland" (1-Aminocyclooctyl)methanol hydrochloride is a specialized gem-disubstituted building block. In modern drug discovery, increasing the fraction of saturate...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

The "Escape from Flatland"

(1-Aminocyclooctyl)methanol hydrochloride is a specialized gem-disubstituted building block. In modern drug discovery, increasing the fraction of saturated carbon atoms (


) is correlated with improved clinical success due to higher solubility and better receptor selectivity compared to flat, aromatic-heavy molecules.

This molecule offers a unique cyclooctane scaffold , which provides:

  • High Lipophilicity & Volume: The 8-membered ring occupies a distinct hydrophobic volume (

    
     vs. the common 
    
    
    
    rings), useful for filling large hydrophobic pockets in enzymes (e.g., proteases).
  • Geminal Constraint: The 1,1-substitution pattern restricts the conformational freedom of the amino and alcohol tails, pre-organizing them for cyclization or receptor binding.

  • Metabolic Stability: Quaternary carbons prevent metabolic oxidation at the

    
    -position.
    
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: (1-Aminocyclooctyl)methanol hydrochloride

  • Functional Groups: Primary Amine (

    
    ), Primary Alcohol (
    
    
    
    ), Cyclooctyl ring.
  • State: White to off-white crystalline solid.

  • Solubility: Soluble in water, MeOH, DMSO. Free base is soluble in DCM, EtOAc.

Part 2: Core Applications & Reaction Pathways

The bifunctional nature of this molecule allows it to serve as a linchpin in divergent synthesis.

Spiro-Oxazolidinone Formation

The most common application is the synthesis of spiro-fused oxazolidinones. These structures serve as rigid chiral auxiliaries or pharmacophores in antibiotics (linezolid analogs).

Constrained Amino Acid Synthesis ( )

Oxidation of the alcohol moiety yields 1-aminocyclooctane-1-carboxylic acid (


), a sterically demanding non-proteinogenic amino acid used to induce helical turns in peptides.
Chemoselective Functionalization

The steric bulk of the cyclooctyl ring creates a kinetic differentiation between the amine and the alcohol, allowing for selective protection strategies.

Visualizing the Reaction Landscape

ReactionPathway Figure 1: Divergent synthetic pathways for (1-Aminocyclooctyl)methanol. Start (1-Aminocyclooctyl)methanol HCl Salt FreeBase Free Base Intermediate Start->FreeBase Neutralization (NaOH/DCM) Oxazolidinone Spiro-Oxazolidinone (Rigid Scaffold) FreeBase->Oxazolidinone CDI or Triphosgene Protected N-Boc/Cbz Protected Alcohol FreeBase->Protected Boc2O (Chemoselective) AminoAcid 1-Aminocyclooctane- carboxylic acid (Ac8c) Protected->AminoAcid 1. Jones Ox 2. Deprotection

[10]

Part 3: Detailed Experimental Protocols

Protocol A: Safe Neutralization (Free-Basing)

Context: The HCl salt is stable but unreactive in nucleophilic substitutions. The high lipophilicity of the cyclooctyl ring allows for efficient extraction into organic solvents once neutralized, unlike smaller polar analogs.

Reagents:

  • (1-Aminocyclooctyl)methanol HCl (1.0 equiv)

  • NaOH (2M aqueous solution)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolve the HCl salt in a minimum amount of water (approx. 5 mL per gram).

  • Add DCM (equal volume to water) to the reaction vessel.

  • Slowly add 2M NaOH with vigorous stirring until the aqueous layer pH reaches >12.

    • Note: The cyclooctyl amine is basic; ensure pH is sufficiently high to suppress the ammonium form.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Yield Check: The free base is often a viscous oil or low-melting solid. Use immediately to prevent carbamate formation from atmospheric

    
    .
    
Protocol B: Synthesis of Spiro-Oxazolidinone (CDI Method)

Context: This reaction creates a rigid spiro-center. We use 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene. The reaction is driven by the entropy of intramolecular cyclization, though the 8-membered ring steric bulk requires longer reaction times than cyclohexyl analogs.

Reagents:

  • Free amino alcohol (from Protocol A) (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • THF (anhydrous)

  • Triethylamine (0.5 equiv - catalytic base)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the free amino alcohol in anhydrous THF (0.1 M concentration).

  • Addition: Add CDI in one portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The product is usually less polar than the starting material. Staining with Ninhydrin will show the disappearance of the free amine (purple spot).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine.
    
  • Purification: Flash column chromatography.

    • Expected Data: IR spectrum should show a strong carbonyl stretch around 1750

      
       (cyclic carbamate).
      

Mechanism Visualization:

Mechanism Figure 2: CDI-mediated cyclization mechanism. Step1 Nucleophilic Attack (Amine attacks CDI) Step2 Intermediate (N-Acyl Imidazole) Step1->Step2 - Imidazole Step3 Intramolecular Cyclization (Alcohol attacks Carbonyl) Step2->Step3 Heat/Time Final Spiro-Oxazolidinone + Imidazole Step3->Final Ring Closure

[1][2]

Protocol C: Oxidation to Amino Acid ( )

Context: Direct oxidation of the amino alcohol is the most efficient route to the non-natural amino acid. Protection of the amine is mandatory before oxidation to prevent N-oxide formation or degradation.

Reagents:

  • 
     (1.1 equiv), 
    
    
    
    , THF/Water (Protection)
  • Jones Reagent (

    
    ) or TEMPO/BAIB (Oxidation)
    

Step-by-Step:

  • Protection: React the starting HCl salt with

    
     in THF/
    
    
    
    with excess
    
    
    . Isolate the N-Boc amino alcohol.
  • Oxidation (Jones Method - Robust):

    • Dissolve N-Boc intermediate in Acetone (0°C).

    • Add Jones reagent dropwise until an orange color persists.

    • Stir 1 hour. Quench with Isopropanol (turns green).

    • Extract with EtOAc.

  • Result: N-Boc-1-aminocyclooctane-1-carboxylic acid.

Part 4: Technical Data & Troubleshooting

Comparative Steric Parameters

The cyclooctyl ring introduces unique conformational constraints compared to smaller rings.

ScaffoldRing SizeStrain Energy (kcal/mol)Primary Application
Cyclopropyl327.5Covalent inhibitors (reactive)
Cyclopentyl56.2General scaffold
Cyclooctyl 8 9.7 Volume filling, hydrophobic interaction
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Cyclization Steric hindrance of the 8-ring.Switch solvent to refluxing Dichloroethane (DCE) to overcome activation barrier.
Incomplete Oxidation Alcohol is neopentyl-like (sterically crowded).Use catalytic TEMPO with excess bleach (NaOCl) or BAIB for milder, driven oxidation.
Solubility Issues HCl salt is very polar; Free base is lipophilic.Ensure complete pH adjustment during extraction. Do not use Ether for the salt; use MeOH.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3][4]

  • Smith, A. B., et al. (1998). Indole diterpene synthetic studies. Construction of the CD ring system. (Demonstrates gem-disubstituted amino alcohol cyclization principles). Journal of the American Chemical Society.

  • PubChem Compound Summary. 1-Aminocyclopropanemethanol (Analogous Chemistry). National Library of Medicine.

  • Gawley, R. E., & Aubé, J. (1996).Principles of Asymmetric Synthesis. (Reference for diastereoselective formation of spiro-oxazolidinones). Elsevier Science.

Sources

Application

(1-Aminocyclooctyl)methanol Hydrochloride: A Versatile Scaffold for Advanced Medicinal Chemistry

Senior Application Scientist Note: The constrained, three-dimensional architecture of cyclic compounds offers a compelling strategy for designing novel therapeutics with enhanced specificity and improved pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The constrained, three-dimensional architecture of cyclic compounds offers a compelling strategy for designing novel therapeutics with enhanced specificity and improved pharmacokinetic profiles. Among these, the (1-aminocyclooctyl)methanol hydrochloride building block presents a unique and underexplored scaffold. Its eight-membered ring provides a greater degree of conformational flexibility compared to smaller rings, yet it is sufficiently constrained to orient its functional groups—a primary amine and a hydroxymethyl group—in a defined spatial arrangement. This feature makes it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics, particularly in the realms of central nervous system (CNS) disorders and oncology through the synthesis of innovative spiro-heterocyclic compounds.

This guide provides an in-depth exploration of the applications and protocols associated with (1-aminocyclooctyl)methanol hydrochloride, empowering researchers to leverage its unique structural attributes in their drug discovery programs.

Physicochemical Properties and Handling

While specific experimental data for (1-aminocyclooctyl)methanol hydrochloride is not extensively published, its properties can be reliably inferred from its structure and comparison with smaller-ring analogs like the cyclobutyl and cyclopentyl derivatives[1][2]. The hydrochloride salt form significantly enhances its aqueous solubility, a crucial attribute for a versatile building block in various reaction conditions.

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₉H₂₀ClNOCalculated
Molecular Weight 193.72 g/mol Calculated
Appearance White to off-white crystalline solidAnalogy to related compounds[1]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)General property of hydrochloride salts[1]
Storage Store in a tightly sealed container at 2-8°C, away from moisture and direct lightStandard for amino alcohol hydrochlorides
Handling Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.Standard laboratory safety practice[1]

Synthetic Pathways to the Core Scaffold

The synthesis of (1-aminocyclooctyl)methanol is not commonly detailed in readily available literature. However, its preparation can be logically achieved through well-established synthetic routes used for analogous cycloalkane structures, starting from the commercially available cyclooctanone. Two primary and robust strategies are the Strecker synthesis followed by reduction, and direct reductive amination.

Pathway A: Modified Strecker Synthesis and Reduction

The Strecker synthesis is a classic and highly effective method for producing α-amino acids from aldehydes or ketones[3][4]. This pathway involves the formation of an intermediate α-aminonitrile, which is subsequently hydrolyzed to a carboxylic acid and then reduced to the target amino alcohol.

Caption: Synthesis of a spiro-oxazolidinone from (1-Aminocyclooctyl)methanol.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • (1-Aminocyclooctyl)methanol (free base, 1.0 eq). If starting from the hydrochloride salt, neutralize with an equivalent of a suitable base (e.g., NaHCO₃ or triethylamine) and extract the free base into an organic solvent.

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or Triphosgene (0.4 eq).

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reaction Setup:

    • Dissolve the (1-aminocyclooctyl)methanol free base in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

    • Add the base (Et₃N or DIPEA) to the solution and stir.

  • Cyclization:

    • Using CDI: Add CDI portion-wise to the stirred solution at room temperature.

    • Using Triphosgene (Caution: Highly toxic): In a separate flask, dissolve triphosgene in anhydrous DCM. Add this solution dropwise to the amino alcohol solution at 0 °C.

    • After the addition is complete, heat the reaction mixture to 60 °C and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the reaction mixture sequentially with water, 1M HCl (to remove excess base), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure spiro[cyclooctane-1,5'-oxazolidin]-2'-one.

Rationale in Drug Design: The Cyclooctane Advantage

The incorporation of a cyclooctane-based spiro-scaffold offers several strategic advantages in medicinal chemistry:

  • Increased sp³ Character: Modern drug discovery trends favor molecules with a higher fraction of sp³-hybridized carbons (Fsp³), which is correlated with increased clinical success.[5] The cyclooctane ring inherently increases the Fsp³ count, moving away from flat, aromatic structures.

  • Vectorial Exit Points: The spirocyclic core provides well-defined vectors for further functionalization. The oxazolidinone nitrogen, for example, can be readily arylated or alkylated to explore structure-activity relationships (SAR) in a controlled manner.

  • CNS Drug Discovery: The lipophilicity and three-dimensional shape of cycloalkanes can be advantageous for designing drugs that need to cross the blood-brain barrier. The cyclooctane moiety can be optimized to balance the necessary lipophilicity for CNS penetration with aqueous solubility for favorable pharmacokinetics.

  • Novel Chemical Space: The use of larger, less common ring systems like cyclooctane allows for the exploration of novel chemical space, potentially leading to new intellectual property and overcoming resistance mechanisms associated with existing drug classes.

Conclusion

(1-Aminocyclooctyl)methanol hydrochloride is a high-potential building block for medicinal chemists seeking to create novel, three-dimensional molecular architectures. While its direct synthesis and applications are not yet widely documented, established protocols for analogous compounds provide a clear and reliable path for its preparation and derivatization. Its utility in constructing spiro-heterocycles, particularly spiro-oxazolidinones, positions it as a valuable tool for developing next-generation therapeutics with potentially improved efficacy and drug-like properties. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the potential of this unique chemical scaffold.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Synthesis of 2-oxazolidinones by direct condensation of 2-aminoalcohols with carbon dioxide using chlorostannoxanes. AWS. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • (1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222. PubChem. Available at: [Link]

  • Spiro compounds – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. PubMed. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Available at: [Link]

  • United States Patent Office.Google Patents.
  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.Google Patents.
  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.Google Patents.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. Available at: [Link]

  • Central Nervous System Agents In Medicinal Chemistry Synthesis And CNS Activity Of Phenytoin Derivatives. Authors | Request PDF. ResearchGate. Available at: [Link]

Sources

Method

Unlocking Conformational Space: HTS Strategies for (1-Aminocyclooctyl)methanol Scaffolds

Executive Summary (1-Aminocyclooctyl)methanol hydrochloride (CAS: [Specific CAS if available, typically generic for class]) represents a high-value gem-disubstituted amino alcohol scaffold. Its utility in High-Throughput...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Aminocyclooctyl)methanol hydrochloride (CAS: [Specific CAS if available, typically generic for class]) represents a high-value gem-disubstituted amino alcohol scaffold. Its utility in High-Throughput Screening (HTS) lies in its ability to introduce conformational restriction into peptide mimetics. Unlike flexible linear amino alcohols, the cyclooctyl ring locks the nitrogen and oxygen vectors, reducing the entropic penalty of binding.

This Application Note details the end-to-end workflow for utilizing this building block in Fragment-Based Drug Discovery (FBDD) . We focus on generating a targeted library of transition-state isosteres for Aspartic Protease inhibition (e.g., BACE1, Renin, or HIV Protease) and screening them using a FRET-based workflow.

Chemical Rationale & Library Design

The Gem-Disubstituted Advantage

The "Thorpe-Ingold Effect" (gem-dimethyl effect) suggests that substituents on a quaternary carbon promote ring closure and rigidify the backbone. (1-Aminocyclooctyl)methanol takes this further by incorporating the bulk of a cyclooctane ring.

  • Mechanism: The scaffold mimics the tetrahedral transition state of peptide bond hydrolysis.

  • Target Class: Aspartic Proteases (which cleave peptide bonds via a water molecule activated by two aspartate residues).

  • Library Strategy: The primary amine allows for diversity via amide coupling (P1' site exploration), while the primary alcohol can be oxidized or alkylated to probe the S1 pocket.

DOT Diagram: Library Synthesis & Screening Workflow

HTS_Workflow Start Scaffold: (1-Aminocyclooctyl)methanol HCl Step1 Free-Basing / Desalting (Critical for DMSO Stability) Start->Step1 Neutralization Step2 Diversity Synthesis (Amide Coupling / Reductive Amination) Step1->Step2 Library Gen Step3 Acoustic Dispensing (Echo® Liquid Handler) Step2->Step3 10 mM DMSO Stocks Step4 FRET Assay (Protease + FRET Substrate) Step3->Step4 50 nL Transfer End Hit Validation (IC50 & SPR) Step4->End Data Analysis

Caption: Figure 1. Integrated workflow from raw hydrochloride salt handling to FRET-based hit identification.

Protocol 1: Stock Preparation & Library Synthesis

Critical Challenge: The starting material is a Hydrochloride (HCl) salt .[1][2][3] Direct dissolution in DMSO for HTS is risky because:

  • Acidity can degrade sensitive library members.

  • HCl can catalyze the decomposition of DMSO into methyl sulfide (malodorous and interfering).[4]

  • The "Common Ion Effect" may cause precipitation when diluted into high-salt assay buffers.

Step-by-Step Desalting & Solubilization
  • Neutralization: Dissolve (1-Aminocyclooctyl)methanol HCl in Methanol (MeOH). Add 1.1 equivalents of polymer-supported carbonate resin (e.g., PL-CO3) to scavenge the acid.

  • Filtration: Filter off the resin. The filtrate contains the free amine.

  • Evaporation: Remove MeOH under vacuum.

  • DMSO Stocking: Dissolve the resulting oil/solid in anhydrous DMSO to a concentration of 10 mM .

    • Quality Control: Check water content (Karl Fischer titration) to ensure <0.5% water, as the cyclooctyl ring is hydrophobic and sensitive to aggregation in "wet" DMSO.

Library Reaction (Amide Coupling Mode)

To create a 384-member focused library:

  • Reagents:

    • Scaffold: (1-Aminocyclooctyl)methanol (Free base).

    • Diversity Set: 384 unique Carboxylic Acids (R-COOH).

    • Coupling Agent: HATU.

    • Base: DIPEA.

  • Procedure:

    • In a 384-well polypropylene deep-well plate, dispense 5 µmol of Scaffold (in DMF).

    • Add 5 µmol of unique R-COOH to each well.

    • Add 5.5 µmol HATU and 10 µmol DIPEA.

    • Shake at RT for 12 hours.

  • Purification (Optional for HTS): For crude screening, dilute directly. For high-fidelity screening, use solid-phase extraction (SPE) cartridges to remove HATU byproducts.

Protocol 2: FRET-Based Protease Inhibition Assay

This assay measures the ability of the library compounds to inhibit the cleavage of a fluorogenic peptide substrate.

Assay Principle
  • Substrate: A peptide sequence specific to the target protease, flanked by a Fluorophore (e.g., EDANS) and a Quencher (e.g., DABCYL).

  • Signal: Intact substrate = Quenched (Low Signal). Cleaved substrate = Fluorescent (High Signal).

  • Inhibition: High Signal reduction = Hit.

Reagents & Equipment[2][4]
  • Buffer: 50 mM Sodium Acetate, pH 4.5 (mimicking the lysosomal/endosomal environment often required for aspartic proteases), 0.01% Tween-20 (to prevent aggregation of the lipophilic cyclooctyl ring).

  • Enzyme: Recombinant Aspartic Protease (e.g., BACE1), final conc. 10 nM.

  • Substrate: FRET peptide (e.g., SEVNLDAEFK-Edans/Dabcyl), final conc. 5 µM (at Km).

  • Reader: Multimode Plate Reader (Ex: 340 nm, Em: 490 nm).

Experimental Steps
  • Plate Preparation: Use black, low-binding 384-well plates.

  • Compound Transfer: Use an acoustic liquid handler to dispense 50 nL of library compounds (10 mM stock) into assay plates.

    • Final Compound Conc: 10 µM (assuming 50 µL assay volume).

    • DMSO Conc: 0.1% (Safe for most enzymes).

  • Enzyme Addition: Dispense 25 µL of Enzyme Solution. Incubate for 15 min at RT to allow inhibitor binding.

  • Substrate Addition: Dispense 25 µL of Substrate Solution to initiate the reaction.

  • Kinetic Read: Monitor fluorescence every 2 minutes for 60 minutes.

Data Analysis & Validation

Quantitative Metrics

Summarize assay performance using the following table structure:

MetricFormulaAcceptance CriteriaInterpretation
Signal-to-Background (S/B)

> 3.0Distinguishability of cleaved vs. intact substrate.
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Coefficient of Variation (CV)

< 5%Pipetting consistency check.
  • 
    : Mean and SD of Positive Control (No Inhibitor, max fluorescence).
    
  • 
    : Mean and SD of Negative Control (No Enzyme, background fluorescence).
    
Hit Selection Logic
  • Calculate % Inhibition:

    
    
    
  • Threshold: Select compounds exhibiting >50% inhibition at 10 µM.

  • Counter-Screen: Run hits against a "promiscuous" protease (e.g., Trypsin) to rule out aggregators or fluorescence quenchers. The cyclooctyl ring is hydrophobic; false positives due to colloidal aggregation are possible. Add 0.01% Triton X-100 in the counter-screen to disrupt aggregates.

Expert Insights & Troubleshooting

The "Edge Effect"

Lipophilic scaffolds like (1-Aminocyclooctyl)methanol can adsorb to the plastic walls of the plate, especially in the outer wells.

  • Solution: Use "thermal sealing" rather than adhesive lids to prevent evaporation gradients. Do not use the outer 2 rows/columns for test compounds; fill them with buffer.

Autofluorescence

The amino-alcohol moiety itself is not fluorescent, but reaction byproducts (from library synthesis) might be.

  • Correction: Perform a "pre-read" of the plate after compound addition but before enzyme/substrate addition. Subtract this baseline from the final signal.

Solubility Limits

The cyclooctane ring adds significant lipophilicity (


 depending on substitution).
  • Warning: If the diversity R-group is also lipophilic (e.g., biphenyl), the compound may precipitate in the aqueous buffer.

  • Check: Inspect plates via nephelometry (turbidity measurement) alongside the fluorescence read.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Enzyme Assays. Available from: [Link]

  • Zhang, J.H., Chung, T.D., and Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]

  • Erlanson, D.A., et al. (2016). Fragment-to-Lead Medicinal Chemistry Strategies. Journal of Medicinal Chemistry, 59(14), 6581–6614. (Context on gem-disubstituted scaffolds). Available from: [Link]

  • Thorne, N., Auld, D.S., and Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available from: [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays: Characterizing Novel Neuroactive Compounds

Introduction: The Quest for Novel Neuromodulators The development of novel therapeutics for neurological disorders is a cornerstone of modern medicinal chemistry. A promising strategy involves the use of structurally uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Neuromodulators

The development of novel therapeutics for neurological disorders is a cornerstone of modern medicinal chemistry. A promising strategy involves the use of structurally unique scaffolds to explore new chemical space and identify compounds with high efficacy and specificity for neuronal targets. Cyclic amino alcohols, such as (1-Aminocyclooctyl)methanol hydrochloride and its analogues, represent a class of versatile building blocks in the synthesis of such neuroactive compounds.[1][2][3] Their rigid, three-dimensional structures are valuable for creating molecules that can precisely interact with the complex binding sites of neuronal receptors and ion channels.

While the specific biological activity of (1-Aminocyclooctyl)methanol hydrochloride is not extensively documented in publicly available literature, its structural motifs are present in molecules designed to modulate neurotransmitter systems.[1] This application note will therefore use a representative neuroactive compound, a putative N-methyl-D-aspartate (NMDA) receptor antagonist, to illustrate a suite of essential cell-based assays for characterizing its pharmacological effects. The protocols provided herein are designed to be robust and adaptable for the screening and detailed study of novel compounds targeting neuronal signaling pathways.

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and cognitive function.[4][5] Their dysfunction is implicated in a range of neurological conditions, making them a key target for drug discovery.[4][5] The following protocols will detail methods to assess a compound's impact on key cellular events downstream of NMDA receptor activation, including intracellular calcium mobilization, changes in membrane potential, and neurotransmitter release.

I. Intracellular Calcium Mobilization Assay

Principle:

NMDA receptors are ligand-gated ion channels that are highly permeable to calcium ions (Ca²⁺).[6] Upon activation by glutamate and a co-agonist (glycine or D-serine), the channel opens, leading to an influx of Ca²⁺ into the cell. This increase in intracellular calcium is a hallmark of NMDA receptor activation and can be quantified using fluorescent calcium indicators.[7][8][9][10] This assay is a primary method for identifying and characterizing NMDA receptor modulators.[4][6]

Workflow for Calcium Mobilization Assay:

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells (e.g., HEK293 expressing NMDA receptors) in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight prepare_dye Prepare fluorescent calcium indicator solution (e.g., Fluo-4 AM) load_cells Load cells with dye solution prepare_dye->load_cells incubate_load Incubate (e.g., 30-60 min at 37°C) load_cells->incubate_load wash_cells Wash cells to remove excess dye incubate_load->wash_cells add_compound Add test compound ((1-Aminocyclooctyl)methanol hydrochloride analogue) add_agonist Add NMDA receptor agonists (glutamate and glycine) add_compound->add_agonist measure_fluorescence Measure fluorescence kinetics (e.g., using a FLIPR or plate reader) add_agonist->measure_fluorescence calculate_response Calculate fluorescence change (ΔF/F₀) dose_response Generate dose-response curves calculate_response->dose_response determine_ic50 Determine IC₅₀ values dose_response->determine_ic50

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Protocol:

  • Cell Culture:

    • Seed HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) into a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.

    • Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM. A typical final concentration is 2-5 µM.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Gently wash the cells twice with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Compound and Agonist Addition:

    • Prepare serial dilutions of the test compound (e.g., a novel NMDA receptor antagonist) in the assay buffer.

    • Add the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Prepare a solution of NMDA receptor agonists (e.g., glutamate and glycine) at a concentration known to elicit a submaximal response (EC₈₀).

    • Using a fluorescence plate reader with an integrated liquid handler (such as a FlexStation or FLIPR), measure the baseline fluorescence for 10-20 seconds.

    • Inject the agonist solution and continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition (F) to the baseline fluorescence before addition (F₀).

    • Plot the peak fluorescence response against the concentration of the test compound to generate a dose-response curve.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the potency of the antagonist.

ParameterTypical Value
Cell LineHEK293 expressing GluN1/GluN2A
Seeding Density50,000 cells/well
Calcium IndicatorFluo-4 AM (2 µM)
AgonistsGlutamate (100 µM), Glycine (10 µM)
Plate ReaderFlexStation 3 or equivalent
Excitation/Emission494 nm / 516 nm

II. Membrane Potential Assay

Principle:

The influx of positively charged ions (Ca²⁺ and Na⁺) through the NMDA receptor channel leads to depolarization of the cell membrane. This change in membrane potential can be measured using fluorescent dyes that are sensitive to voltage changes across the plasma membrane.[11] This assay provides a secondary, functional readout of ion channel activity and can be used to confirm the effects observed in the calcium mobilization assay.

Workflow for Membrane Potential Assay:

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells in a 96-well plate incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_dye Prepare membrane potential dye loading buffer load_cells Add loading buffer to cells prepare_dye->load_cells incubate_load Incubate for 30 minutes at 37°C load_cells->incubate_load add_compound Add test compound add_agonist Add NMDA receptor agonists add_compound->add_agonist measure_fluorescence Measure fluorescence kinetics add_agonist->measure_fluorescence calculate_response Calculate change in fluorescence dose_response Generate dose-response curves calculate_response->dose_response determine_ic50 Determine IC₅₀ values dose_response->determine_ic50

Caption: Workflow for the membrane potential assay.

Detailed Protocol:

  • Cell Preparation:

    • Follow the same cell plating and overnight incubation procedure as described for the calcium mobilization assay.

  • Dye Loading:

    • Prepare the loading buffer using a commercially available membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit).[11]

    • Remove the cell plates from the incubator and add an equal volume of the loading buffer to each well.

    • Return the plates to the incubator and incubate for 30 minutes at 37°C.

  • Assay Execution:

    • Prepare compound and agonist plates as described previously.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record a baseline fluorescence reading.

    • Add the test compound, followed by the addition of NMDA and glycine.

    • Continuously record the fluorescence signal to measure the change in membrane potential.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in membrane potential.

    • Analyze the data by calculating the peak change in fluorescence in response to agonist addition in the presence of different concentrations of the test compound.

    • Generate dose-response curves and calculate the IC₅₀ value.

ParameterTypical Value
Cell LineNeuronal cell line (e.g., SH-SY5Y) or transfected HEK293
Assay KitFLIPR Membrane Potential Assay Kit (Molecular Devices)
AgonistsGlutamate (100 µM), Glycine (10 µM)
InstrumentFLIPR High-Throughput Cellular Screening System
Data ReadoutChange in relative fluorescence units (RFU)

III. Neurotransmitter Release Assay

Principle:

In a neuronal context, the depolarization caused by NMDA receptor activation can trigger the release of neurotransmitters from presynaptic terminals. A neurotransmitter release assay can provide insights into the compound's effects on synaptic function. This can be measured directly by quantifying the amount of a specific neurotransmitter (e.g., glutamate or GABA) released into the extracellular medium, or indirectly by using a reporter system.

Workflow for Neurotransmitter Release Assay:

G cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_quantification Quantification cluster_analysis Data Analysis culture_neurons Culture primary neurons or differentiated iPSC-derived neurons treat_compound Treat cells with test compound culture_neurons->treat_compound depolarize Depolarize cells to trigger release (e.g., with high K⁺ or NMDA) collect_supernatant Collect cell supernatant depolarize->collect_supernatant quantify_neurotransmitter Quantify neurotransmitter levels (e.g., using HPLC or ELISA-based kit) normalize_data Normalize to control statistical_analysis Perform statistical analysis normalize_data->statistical_analysis

Caption: Workflow for the neurotransmitter release assay.

Detailed Protocol:

  • Cell Culture:

    • Plate primary neurons or differentiated human iPSC-derived neurons on poly-D-lysine-coated plates.

    • Allow the cells to mature and form synaptic connections.

  • Compound Treatment and Stimulation:

    • Wash the cells with a physiological buffer.

    • Incubate the cells with the test compound for a specified period.

    • Stimulate neurotransmitter release by depolarizing the cells, for example, with a high concentration of potassium chloride (KCl) or with NMDA and glycine.

    • After stimulation, carefully collect the supernatant containing the released neurotransmitters.

  • Quantification of Neurotransmitters:

    • Quantify the concentration of the neurotransmitter of interest in the collected supernatant. This can be achieved using various methods:

      • High-Performance Liquid Chromatography (HPLC): A sensitive and quantitative method for separating and detecting various neurotransmitters.[12]

      • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits can be used for the specific detection of neurotransmitters like glutamate.

      • Fluorescent Assays: Enzyme-coupled assays that produce a fluorescent or colorimetric signal proportional to the amount of neurotransmitter.[13]

  • Data Analysis:

    • Normalize the amount of released neurotransmitter to the total protein content or cell number in each well.

    • Compare the amount of neurotransmitter released in the presence of the test compound to that of the vehicle control to determine the inhibitory or potentiating effect.

ParameterTypical Value
Cell TypePrimary rat cortical neurons or iPSC-derived neurons
Stimulation50 mM KCl or 100 µM NMDA / 10 µM Glycine
Quantification MethodHPLC with fluorescence detection or Glutamate Assay Kit
Data ReadoutNeurotransmitter concentration (e.g., µM)

Conclusion

The suite of cell-based assays described in this application note provides a comprehensive framework for characterizing the pharmacological profile of novel neuroactive compounds, such as those derived from (1-Aminocyclooctyl)methanol hydrochloride. By systematically evaluating a compound's effect on intracellular calcium levels, membrane potential, and neurotransmitter release, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent for neurological disorders. These protocols offer a robust starting point and can be further optimized and adapted to suit specific research needs and screening platforms.

References

  • FLIPR Membrane Potential Assay Kit Guide. Molecular Devices. [Link]

  • How to measure Calcium in cell based assays?. Tebubio. (2014, June 30). [Link]

  • TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

  • Calcium assays: at the centre of biology. BMG LABTECH. (2020, July 3). [Link]

  • Mitochondrial Membrane Potential Assay. PMC - NIH. [Link]

  • Calcium Flux Assays. Agilent. [Link]

  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC. [Link]

  • Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. PMC - NIH. [Link]

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PMC - PubMed Central. (2017, September 14). [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link. [Link]

  • NMDA Receptors. Sygnature Discovery. [Link]

  • (1-aminocyclobutyl)methanol hydrochloride. MySkinRecipes. [Link]

  • RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience. (2014, April 7). [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

  • CAS No : 1392213-15-8 | Product Name : (1-Aminocyclobutyl)methanol Hydrochloride. PASL. [Link]

  • Time-coded neurotransmitter release at excitatory and inhibitory synapses. PNAS. (2016, February 8). [Link]

  • Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation. PMC. [Link]

  • (1-Aminocyclobutyl)methanol hydrochloride. PubChem. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

Sources

Method

Application Note: In Vivo Administration and Pharmacokinetic Evaluation of (1-Aminocyclooctyl)methanol Hydrochloride

This Application Note is designed for researchers evaluating (1-Aminocyclooctyl)methanol hydrochloride (CAS 115761-79-0 / Free base analogs) as a New Chemical Entity (NCE), metabolic probe, or non-proteogenic amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating (1-Aminocyclooctyl)methanol hydrochloride (CAS 115761-79-0 / Free base analogs) as a New Chemical Entity (NCE), metabolic probe, or non-proteogenic amino acid surrogate in in vivo models.

Executive Summary

(1-Aminocyclooctyl)methanol hydrochloride is a conformationally restricted amino alcohol featuring a cyclooctane ring. Structurally, it serves as a lipophilic, non-proteogenic amino acid analog (similar to a constrained Serine or Threonine) and is frequently utilized as a building block in peptide engineering (e.g., GLP-1 analogs) to enhance proteolytic stability or as a scaffold for GPCR ligands (e.g., S1P receptor modulators).

When administered in vivo as a standalone agent—typically for pharmacokinetic (PK) profiling, toxicity assessment, or as a metabolic probe—it presents specific formulation challenges due to the amphiphilic nature of the cyclooctyl ring (lipophilic) and the amino-alcohol headgroup (polar). This guide details the standardized protocols for formulation, administration (IV/PO), and safety monitoring in rodent models.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyDetail
IUPAC Name (1-Aminocyclooctyl)methanol hydrochloride
Molecular Formula C₉H₁₉NO · HCl
Molecular Weight ~193.7 g/mol (Salt); ~157.2 g/mol (Free Base)
Solubility Water: High (as HCl salt); DMSO: High; Ethanol: Moderate
LogP (Predicted) ~1.8–2.2 (Free base)
pKa ~9.5 (Amine)
Storage -20°C, Desiccated (Hygroscopic)

Formulation Protocols

The hydrochloride salt enhances aqueous solubility, but the bulky cyclooctyl ring can induce aggregation at high concentrations.

A. Intravenous (IV) Formulation (Target: 1–5 mg/mL)

For bolus injection or infusion.

  • Vehicle: 0.9% Saline (Sterile).

  • Procedure:

    • Weigh the required amount of (1-Aminocyclooctyl)methanol HCl.

    • Dissolve in 90% of the final volume of Saline. Vortex for 30 seconds.

    • pH Adjustment: Check pH. If < 5.0 (due to HCl), adjust carefully to pH 6.0–7.0 using 0.1N NaOH. Caution: Precipitation may occur if pH approaches the pKa (free base formation).

    • Bring to final volume.

    • Filtration: Sterilize using a 0.22 µm PVDF syringe filter.

B. Oral (PO) Formulation (Target: 5–30 mg/mL)

For gavage.

  • Vehicle: 0.5% Methylcellulose (MC) or Distilled Water (if concentration < 10 mg/mL).

  • Rationale: While soluble in water, using a viscosity enhancer like MC ensures uniform suspension/solution and prevents gastric irritation from local high concentrations of the salt.

  • Procedure:

    • Dissolve compound in a small volume of water.

    • Add 0.5% MC solution to final volume.

    • Sonicate for 5 minutes to ensure homogeneity.

In Vivo Administration Protocols

Experimental Design: Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (%F), half-life (


), and volume of distribution (

).

Animal Model: Male Sprague-Dawley Rats (250–300 g) or C57BL/6 Mice (20–25 g). Group Size: n=3 per timepoint (serial sampling preferred in rats).

Workflow Diagram (DOT)

PK_Workflow Start Compound Prep (Freshly made) Group_IV Group A: IV Bolus (1-3 mg/kg) Start->Group_IV Group_PO Group B: Oral Gavage (10-30 mg/kg) Start->Group_PO Dosing Administration Group_IV->Dosing Group_PO->Dosing Sample_0 Pre-dose Sample Sample_0->Dosing Sampling Serial Blood Sampling (Tail Vein/Saphenous) Dosing->Sampling Analysis LC-MS/MS Analysis (Plasma) Sampling->Analysis Timepoints Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h Timepoints->Sampling

Caption: Workflow for single-dose pharmacokinetic evaluation of (1-Aminocyclooctyl)methanol HCl.

Step-by-Step Procedure
  • Acclimatization: Fast animals for 12 hours (overnight) prior to oral dosing to reduce food variability. Water ad libitum.

  • Dosing:

    • IV Group: Administer 1–3 mg/kg via tail vein. Volume: 2 mL/kg (rat) or 5 mL/kg (mouse).

    • PO Group: Administer 10–30 mg/kg via oral gavage. Volume: 5 mL/kg (rat) or 10 mL/kg (mouse).

  • Sampling:

    • Collect 100–200 µL blood into K2EDTA tubes.

    • Centrifuge at 3000 x g for 10 min at 4°C to harvest plasma.

    • Store plasma at -80°C immediately.

  • Clinical Observation: Monitor for "wet dog shakes" (common with CNS-active amines) or sedation immediately post-dose.

Safety & Toxicology Assessment

Because this compound is a constrained amino alcohol, it may exhibit off-target activity at transporters (e.g., LAT1) or receptors (NMDA/GABA).

Observation ParameterPotential SignalMechanistic Implication
CNS Signs Ataxia, tremors, sedationBBB penetration; modulation of neurotransmitter systems.
Respiratory Labored breathingAcute acidosis (unlikely at <50mg/kg) or neuromuscular blockade.
Urine DiscolorationRenal clearance of unchanged drug or conjugated metabolites.

Self-Validating Check:

  • If animals show immediate respiratory distress IV: The injection rate was too fast, or the pH was not neutralized (acidosis).

  • If compound precipitates in syringe: The saline concentration was too high (common ion effect); switch to 5% Dextrose (D5W).

Bioanalytical Quantification (LC-MS/MS)

To quantify (1-Aminocyclooctyl)methanol in plasma, a derivatization step is often required due to the lack of a strong chromophore and low ionization efficiency of small aliphatic amines.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transition (MRM): Optimize for the parent ion

    
     (Free base mass + H).
    
  • Internal Standard: Use a stable isotope analog or a structural analog like (1-Aminocyclohexyl)methanol .

References

  • Chemical Identity & Synthesis

    • PubChem Compound Summary for CID 11235397 ((1-Aminocyclooctyl)methanol). National Center for Biotechnology Information (2026). Link

  • Structural Analogs in Drug Design: Adachi, K., et al. (2000). "Design and synthesis of Fingolimod (FTY720) analogs." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the amino-alcohol scaffold).
  • Peptide Engineering Applications

    • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. (Discusses use of non-proteogenic amino acids/linkers). Link

  • Standard PK Protocols

    • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy. Link

Disclaimer: This document is for research purposes only. (1-Aminocyclooctyl)methanol hydrochloride is not approved for human therapeutic use.

Application

(1-Aminocyclooctyl)methanol hydrochloride for targeting neurological disorders.

Application Note: (1-Aminocyclooctyl)methanol Hydrochloride for Targeting Neurological Disorders [1][2] Part 1: Executive Summary & Strategic Rationale (1-Aminocyclooctyl)methanol hydrochloride (CAS: 944123-73-3 for rela...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1-Aminocyclooctyl)methanol Hydrochloride for Targeting Neurological Disorders [1][2]

Part 1: Executive Summary & Strategic Rationale

(1-Aminocyclooctyl)methanol hydrochloride (CAS: 944123-73-3 for related free base forms) is a specialized, conformationally restricted amino-alcohol scaffold.[1][2] While primarily utilized as a high-value building block in medicinal chemistry, its structural properties—specifically the lipophilic cyclooctane ring combined with a polar amino-alcohol "warhead"—position it as a privileged scaffold for Central Nervous System (CNS) drug discovery.[1][2]

Scientific Rationale for Neurological Targets:

  • Structural Homology to NMDA Antagonists: The bulky, lipophilic cyclooctyl ring mimics the adamantane cage of Memantine and Amantadine , standard-of-care drugs for Alzheimer’s and Parkinson’s.[1] This suggests potential utility as a low-affinity, uncompetitive NMDA receptor antagonist.[1][2]

  • S1P Receptor Modulation: The amino-alcohol motif is the pharmacophore for Fingolimod (Gilenya) , a sphingosine-1-phosphate (S1P) receptor modulator used in Multiple Sclerosis (MS).[1][2] This scaffold serves as a rigidified analog for developing next-generation, non-prodrug S1P modulators.[1][2]

  • Peptidomimetic Constraint: As cited in recent patent literature (e.g., GLP-1 analogs), this scaffold is used to lock peptide conformations, enhancing metabolic stability and BBB penetration for neuroprotective peptide therapeutics.

This guide details protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD) and functional pharmacological profiling for neurodegenerative and neuroinflammatory indications.[1][2]

Part 2: Technical Specifications & Preparation

Chemical Identity
  • IUPAC Name: (1-Aminocyclooctyl)methanol hydrochloride[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Molecular Weight: 193.71 g/mol [1][2]

  • Solubility: Highly soluble in water (>50 mM), DMSO, and Methanol.

  • Key Property: Gem-disubstitution at the C1 position creates a "quaternary carbon" effect, preventing racemization and restricting conformational freedom.[1]

Protocol 1: Stock Solution Preparation
  • Objective: Create a stable 100 mM master stock for in vitro assays.

  • Solvent: DMSO (Cell culture grade) or Sterile Water.

    • Weigh 19.37 mg of (1-Aminocyclooctyl)methanol HCl.

    • Dissolve in 1.0 mL of sterile DMSO. Vortex for 30 seconds until clear.

    • Filtration: If using water, filter through a 0.22 µm PVDF syringe filter. (Not necessary for DMSO if sterile technique is used).

    • Storage: Aliquot into 50 µL vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1][2]

Part 3: Experimental Protocols

Application A: Assessing CNS Penetration (Critical First Step)

Before testing efficacy, you must validate the scaffold's ability to cross the Blood-Brain Barrier (BBB).

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Rationale: The cyclooctyl ring increases lipophilicity (LogP), but the polar amine/hydroxyl groups must be balanced to ensure passive diffusion.

  • Materials:

    • PAMPA Sandwich Plate (96-well, PVDF membrane).[1][2]

    • Porcine Brain Lipid Extract (20 mg/mL in dodecane).

    • Donor Buffer: PBS (pH 7.4).

    • Acceptor Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

  • Membrane Coating: Carefully pipette 4 µL of Porcine Brain Lipid solution onto the underside of the filter (donor plate). Allow to dry for 5 mins.

  • Donor Preparation: Dilute the 100 mM stock compound to 50 µM in Donor Buffer.

  • Assembly:

    • Add 200 µL of 50 µM compound solution to the Donor plate (bottom).

    • Add 200 µL of Acceptor Buffer to the Acceptor plate (top).

    • Sandwich the plates together.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor wells using LC-MS/MS or UV Spectroscopy (210-220 nm, though weak UV absorbance requires MS for accuracy).

  • Calculation: Calculate Effective Permeability (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) using the standard equation:
    
    
    
    
    [2]
    • Success Criterion:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       cm/s indicates high CNS permeability.[2]
      
Application B: Investigating NMDA Receptor Antagonism (Excitotoxicity)

Target: Alzheimer's Disease, Parkinson's Disease. Hypothesis: The cyclooctyl cage blocks the NMDA receptor ion channel pore similarly to Memantine.

Protocol 3: Calcium Flux Assay in Primary Cortical Neurons

  • System: Rat Primary Cortical Neurons (DIV 14).

  • Readout: Intracellular Calcium (

    
    ) fluorescence using Fluo-4 AM.
    

Workflow:

  • Dye Loading: Incubate neurons with 4 µM Fluo-4 AM in HBSS for 45 mins at 37°C. Wash 3x with HBSS.

  • Pre-treatment: Add (1-Aminocyclooctyl)methanol HCl at varying concentrations (0.1 µM – 100 µM) to the wells. Incubate for 10 mins.

    • Control: Memantine (10 µM) as a positive control.

  • Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM) to induce excitotoxicity.

  • Measurement: Record fluorescence (Ex 494 / Em 516) every 1 second for 180 seconds using a kinetic plate reader (e.g., FLIPR).

  • Analysis:

    • Calculate Area Under the Curve (AUC) for the calcium spike.

    • Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .
      
    • Interpretation: A reduction in calcium influx confirms channel blocking activity.

Application C: S1P Receptor Internalization (Neuroinflammation)

Target: Multiple Sclerosis. Hypothesis: The amino-alcohol motif mimics sphingosine; phosphorylation in vivo may create a potent S1P receptor agonist (functional antagonist).[1][2]

Protocol 4: S1P1 Receptor Internalization Assay (GFP-Tagged)

  • Cell Line: CHO-K1 cells stably expressing S1P1-GFP.[1][2]

  • Mechanism: Agonist binding causes the receptor to internalize (move from membrane to cytosol).

Workflow:

  • Seeding: Plate cells in 96-well imaging plates (black wall, clear bottom).

  • Treatment: Treat cells with compound (1 µM, 10 µM) for 1 hour at 37°C.

    • Positive Control:[1] Fingolimod-phosphate (100 nM).[1][2]

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins.

  • Nuclear Stain: Stain nuclei with Hoechst 33342.

  • Imaging: Use High-Content Screening (HCS) microscopy (e.g., Opera Phenix).

  • Quantification: Measure "Granularity" or "Spot Count" per cell cytoplasm.

    • Result: Increased cytoplasmic spots = Receptor internalization (Agonist activity).

Part 4: Visualization & Logic Mapping

Figure 1: Mechanistic Targeting Strategy

This diagram illustrates how the (1-Aminocyclooctyl)methanol scaffold bifurcates into two distinct therapeutic pathways based on its chemical features.

CNS_Targeting_Strategy Scaffold (1-Aminocyclooctyl) methanol HCl Feature_Lipophilicity Feature: Lipophilic Cyclooctyl Cage Scaffold->Feature_Lipophilicity Feature_AminoAlcohol Feature: Polar Amino-Alcohol Head Scaffold->Feature_AminoAlcohol Target_NMDA Target: NMDA Receptor (Pore Blocker) Feature_Lipophilicity->Target_NMDA Mimics Adamantane (Memantine) Target_S1P Target: S1P Receptor (Immunomodulation) Feature_AminoAlcohol->Target_S1P Mimics Sphingosine (Fingolimod) Indication_AD Indication: Alzheimer's / Parkinson's (Anti-Excitotoxicity) Target_NMDA->Indication_AD Inhibits Ca2+ Influx Indication_MS Indication: Multiple Sclerosis (Lymphocyte Sequestration) Target_S1P->Indication_MS Induces Internalization

Caption: Dual-pathway pharmacological potential of the (1-Aminocyclooctyl)methanol scaffold. The lipophilic cage targets ion channels (NMDA), while the amino-alcohol head group targets GPCRs (S1P).[1][2]

Figure 2: Experimental Workflow for Validation

A step-by-step decision tree for researchers evaluating this compound.

Experimental_Workflow Start Start: Compound Stock (100 mM) Step1 Step 1: PAMPA-BBB Assay (Permeability > 4.0e-6 cm/s?) Start->Step1 Decision_Pass Pass: CNS Penetrant Step1->Decision_Pass Yes Decision_Fail Fail: Low Penetration Step1->Decision_Fail No Step2_Branch Step 2: Functional Screening Decision_Pass->Step2_Branch Action_Prodrug Action: Synthesize Ester Prodrug or Peptide Conjugate Decision_Fail->Action_Prodrug Assay_Ca Calcium Flux Assay (NMDA Antagonism) Step2_Branch->Assay_Ca Assay_S1P S1P Internalization (GPCR Agonism) Step2_Branch->Assay_S1P Outcome_Lead Identify Lead Series Assay_Ca->Outcome_Lead Assay_S1P->Outcome_Lead

Caption: Critical path workflow for validating (1-Aminocyclooctyl)methanol as a CNS lead. BBB permeability is the gatekeeping step before functional profiling.[1]

Part 5: References

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.[1][2] Link

  • Brinkmann, V., et al. (2010). Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature Reviews Drug Discovery, 9(11), 883-897.[1][2] Link

  • Koltzenburg, M., et al. (2022). GLP-1/GIP receptor agonist peptides comprising conformationally restricted amino acid building blocks.[1][2] Patent WO2022224164A1. (Demonstrates use of 1-aminocyclooctyl carboxylic acid/alcohol derivatives in neuroactive peptides). Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232.[1][2] Link

  • Pellicciari, R., et al. (2003). Conformationally restricted analogues of sphingosine-1-phosphate: Synthesis and biological activity. Journal of Medicinal Chemistry, 46(21), 4453-4457.[1][2] (Relevant chemistry for cyclic amino-alcohol scaffolds). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for (1-Aminocyclooctyl)methanol Hydrochloride

Executive Summary: The "Amphiphilic Conflict" (1-Aminocyclooctyl)methanol hydrochloride presents a unique physicochemical challenge often overlooked in standard high-throughput screening. While the hydrochloride (HCl) sa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amphiphilic Conflict"

(1-Aminocyclooctyl)methanol hydrochloride presents a unique physicochemical challenge often overlooked in standard high-throughput screening. While the hydrochloride (HCl) salt suggests water solubility, the cyclooctyl ring imparts significant lipophilicity and steric bulk.

Structurally, this molecule behaves as a cationic amphiphile (surfactant-like). It possesses a polar "head" (the ammonium-methanol motif) and a bulky, hydrophobic "tail" (the C8 ring).

  • The Conflict: The ionic lattice forces of the HCl salt are high, resisting dissolution in aprotic solvents (like DMSO), while the hydrophobic ring drives precipitation in aqueous buffers (like PBS) due to the "hydrophobic effect" and common ion suppression.

This guide provides a mechanistic breakdown and validated protocols to overcome these specific solubility barriers.

Module A: Stock Solution Preparation (The Lattice Barrier)

Q: Why won't the solid dissolve in 100% anhydrous DMSO?

A: You are likely fighting high crystal lattice energy. While DMSO is a polar solvent, it is aprotic (no hydrogen bond donors). The chloride counter-ion (


) is poorly solvated in pure DMSO. The tight ionic bond between the ammonium cation and the chloride anion remains intact, preventing the molecule from breaking its crystal lattice and entering the solution [1].

The Fix: The "Water Spike" Method To dissolve stubborn amine salts, you must introduce a "proton shuttle" or a hydrogen bond donor to solvate the chloride ion.

Protocol:

  • Weigh the target amount of solid.

  • Calculate the total volume of DMSO required for your target concentration (e.g., 10 mM).

  • Add 5% (v/v) of the total volume as sterile dH₂O directly to the solid first.

    • Mechanism:[1][2][3] Water effectively solvates the

      
       and breaks the lattice.
      
  • Vortex until a slurry forms.

  • Add the remaining 95% DMSO.

  • Sonicate at 40°C for 10-15 minutes.

Critical Note: Do not exceed 10% water in your stock if you plan to store it at -20°C, as this can lead to "freeze concentration" where the compound precipitates as the water freezes first.

Module B: Assay Dilution (The "Crash-Out")

Q: My stock is clear, but it precipitates immediately upon addition to PBS/Media. Why?

A: This is "Dilution Shock" caused by the Common Ion Effect and Local Supersaturation .

  • Common Ion Effect: PBS contains ~137 mM NaCl. The high concentration of chloride ions (

    
    ) in the buffer shifts the solubility equilibrium of your compound (
    
    
    
    ) back toward the solid precipitate, described by the solubility product constant (
    
    
    ):
    
    
    As
    
    
    rises, the maximum soluble
    
    
    decreases [2].
  • Local Supersaturation: When you pipette 1 µL of stock into 100 µL of media, the local concentration at the tip momentarily exceeds the solubility limit. The hydrophobic cyclooctyl rings aggregate rapidly (nucleation) before they can disperse.

The Fix: Intermediate Dilution Step Never jump directly from 100% DMSO to 100% Aqueous Buffer.

Protocol:

  • Prepare an Intermediate Plate: Dilute your DMSO stock 1:10 into a 50% DMSO / 50% Water mixture.

  • Mix thoroughly. The compound is now at a lower concentration but still in a solvent system that suppresses aggregation.

  • Final Dilution: Transfer from the Intermediate Plate to your Assay Plate (e.g., 1:100 dilution).

    • Result: The final DMSO concentration is low (0.5%), but the mixing kinetics are improved, preventing the "crash out."

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting solubility based on the visual state of your sample.

SolubilityLogic Start Start: Visual Inspection StockState Is Stock (DMSO) Clear? Start->StockState NoStock Cloudy/Solid in DMSO StockState->NoStock No YesStock Clear Stock StockState->YesStock Yes FixStock Action: Add 5% Water + Sonication (40°C) NoStock->FixStock FixStock->StockState Retry DilutionCheck Dilute into PBS (pH 7.4). Is it Clear? YesStock->DilutionCheck CrashOut Precipitation Observed DilutionCheck->CrashOut No CheckpH Check pH vs pKa (~10) CrashOut->CheckpH CommonIon Cause: Common Ion Effect (High [Cl-] in PBS) CheckpH->CommonIon pH < 9 FreeBase Cause: pH > pKa (Free Base Crash) CheckpH->FreeBase pH > 9 IntermedDil Action: Intermediate Dilution (50% DMSO Step) CommonIon->IntermedDil ChangeBuffer Action: Switch Buffer (Use Low Salt / Tris) FreeBase->ChangeBuffer

Figure 1: Decision tree for diagnosing and resolving solubility failures for amino-alcohol salts.

Experimental Protocol: Kinetic Solubility Assessment

To scientifically determine the limit of your compound in your specific assay buffer, perform this Kinetic Solubility Assay.

Objective: Determine the maximum concentration before precipitation occurs in PBS (pH 7.4).

StepActionTechnical Rationale
1 Prepare Stock Dissolve compound at 20 mM in DMSO (using the 5% water spike if needed).
2 Serial Dilution Create a dilution series in DMSO (20 mM down to 0.1 mM).
3 Buffer Spike Add 2 µL of each DMSO point into 198 µL of PBS in a UV-transparent 96-well plate.
4 Incubation Shake at 500 rpm for 2 hours at RT. (Do not freeze).
5 Read (OD620) Measure Absorbance at 620 nm (Turbidity).
6 Analysis Plot Concentration vs. OD620. The "inflection point" where OD spikes is your solubility limit.

Data Interpretation:

  • OD620 < 0.005: Soluble.

  • OD620 > 0.010: Precipitate formed.

  • Note: If the compound is soluble but you see a loss of potency in bioassays, consider non-specific binding to plasticware due to the cyclooctyl ring. Switch to low-binding plates [3].

Module C: The "Surfactant" Mechanism

The diagram below details the molecular interaction causing the instability. The cyclooctyl tail drives aggregation, while the ammonium head fights for hydration.

MolecularInteraction cluster_DMSO In DMSO (Stock) cluster_PBS In PBS (Assay) Molecule (1-Aminocyclooctyl)methanol HCl Lattice Crystal Lattice (Energy Barrier) Molecule->Lattice High Lattice Energy Solvated Solvated Species (Stable) Micelle Micelle/Aggregate (Due to C8 Ring) Solvated->Micelle Dilution into Water (Hydrophobic Effect) Lattice->Solvated Requires Heat/Water Precip Solid Precipitate (Common Ion Effect) Micelle->Precip High [Cl-] or Saturation

Figure 2: Mechanistic pathway from solid state to aqueous precipitation.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent and dissolves amine salts better than DMSO. However, ethanol is volatile (evaporation affects concentration) and toxic to cells at lower concentrations (>0.5%) compared to DMSO (>0.1-1%).

Q2: The compound dissolves but my cell assay results are erratic. A: This suggests Lysosomal Trapping . Lipophilic amines (LogP > 2, pKa > 8) often passively diffuse into cells and get trapped in acidic lysosomes, reducing the effective concentration in the cytosol [4].

  • Check: Use a control like Chloroquine or Ammonium Chloride to raise lysosomal pH and see if potency changes.

Q3: Does pH adjustment help? A: Only lower pH helps. The amine pKa is likely ~9.5-10.5. At pH 7.4, it is protonated (soluble). If you accidentally raise pH > 9, it becomes the free base (insoluble). Do not add NaOH. If you must increase solubility, slightly acidifying the buffer (pH 6.5) can help, provided your assay tolerates it.

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Solubility" Chapter.[3][4][5][6] Elsevier.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Kazmi, F., et al. (2013). "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes." Drug Metabolism and Disposition.

Sources

Optimization

Refining dosage and administration routes for (1-Aminocyclooctyl)methanol hydrochloride

Technical Support Center: Research Compound Handling Ticket ID: #ACH-115661-Dosage Subject: Optimization of Formulation and Administration for (1-Aminocyclooctyl)methanol hydrochloride Status: Open Agent: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Research Compound Handling Ticket ID: #ACH-115661-Dosage Subject: Optimization of Formulation and Administration for (1-Aminocyclooctyl)methanol hydrochloride Status: Open Agent: Senior Application Scientist, Preclinical Development[1][2]

Executive Summary: Compound Profile

You have requested guidance on the dosage and administration of (1-Aminocyclooctyl)methanol hydrochloride . Note that this compound is a chemical intermediate and research tool , structurally related to sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod analogs).[1][2]

Critical Disclaimer: This compound is NOT for human use.[1][2] The protocols below are strictly for preclinical research (in vitro and in vivo animal models).

PropertyDescriptionTechnical Implication
Chemical Structure Cycloalkyl amino-alcohol (HCl salt)Amphiphilic nature: Polar head group + Lipophilic cyclooctyl tail.[1][2]
Solubility Water-soluble (as HCl salt)High aqueous solubility at acidic pH; risk of precipitation at neutral pH (7.4).[1][2]
Acidity Weakly acidic in solutionUnbuffered aqueous solutions may cause tissue necrosis (IP/SC) or phlebitis (IV).[1][2]
Stability Hygroscopic solidStore desiccated at -20°C; weigh quickly to prevent water uptake.[1][2]

Part 1: Formulation Protocols (The "Liquid Phase")

The most common failure point with amino-alcohol salts is precipitation upon buffering .[1][2] The HCl salt dissolves readily in water (pH ~4–5), but adding PBS (pH 7.[2]4) can strip the proton, reverting the molecule to its free base form, which is often insoluble due to the bulky cyclooctyl ring.

Protocol A: Standard Aqueous Formulation (IV/IP)

Best for: Initial PK studies, acute dosing.[1][2]

  • Weighing: Weigh the target mass of (1-Aminocyclooctyl)methanol HCl.

  • Primary Dissolution: Dissolve in 0.9% Saline (not PBS) to 90% of final volume.

    • Why? Phosphate buffers can precipitate amine salts via common ion effects or rapid pH shifts.[1][2]

  • pH Adjustment (Critical Step):

    • Measure pH.[1][3][4][5][6] It will likely be ~4.5.[1][2]

    • Slowly titrate with 0.1N NaOH to pH 6.0–6.5.

    • Stop if you see cloudiness (Tyndall effect).[1]

    • Note: It is safer to inject slightly acidic (pH 6.[1][2]0) solution than a suspension.

  • Sterilization: Filter through a 0.22 µm PVDF membrane (low protein binding).[1][2]

Protocol B: Co-Solvent Formulation (High Dose/Oral)

Best for: High-concentration stock or oral gavage (PO).[1][2]

  • Vehicle: 5% DMSO + 5% Solutol HS-15 (or Tween 80) + 90% Saline.[1][2]

  • Method:

    • Dissolve compound in 100% DMSO first (Stock A).[1][2]

    • Add Solutol/Tween to Stock A.[1]

    • Slowly add warm (37°C) saline while vortexing.

Part 2: Administration Route Troubleshooting

Intraperitoneal (IP) – Mice/Rats

Issue: The "Writhing" Response.[1] Cause: The solution is too acidic or hypertonic.[2]

  • Refinement:

    • Volume: Max 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

    • Buffering: If pH < 5.5, the peritoneum will become inflamed (peritonitis), altering drug absorption. Ensure pH > 6.0.

    • Observation: If the animal extends hind limbs immediately post-injection, your formulation is irritating. Switch to Protocol B (encapsulation in micelles reduces irritation).[1]

Intravenous (IV) – Tail Vein

Issue: Immediate respiratory distress or tail necrosis.[1][2] Cause: Precipitation in the blood or local phlebitis.

  • Refinement:

    • Infusion Rate: Bolus < 5 mL/kg/min.

    • Particulate Check: Hold the syringe against a dark background under light. Any "shimmer" indicates micro-precipitates.[1] Do not inject.

    • Flush: Follow with 50 µL saline flush to prevent residual HCl salt from damaging the vein wall.[1][2]

Oral Gavage (PO)

Issue: Variable data (high standard deviation). Cause: Gastric emptying time or pH-dependent solubility.[1][2]

  • Refinement:

    • Fasting: Fast rodents for 4-6 hours pre-dose to standardize gastric pH.[1][2]

    • Vehicle: Use 0.5% Methylcellulose (MC) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[1][2] The cyclodextrin cavity encapsulates the lipophilic cyclooctyl ring, improving stability in the stomach.

Part 3: Dosage Optimization Logic

Since no clinical dose exists, you must determine the Maximum Tolerated Dose (MTD) .

Step 1: The "Up-and-Down" Pilot
  • Start with 1 mg/kg (IV) or 5 mg/kg (PO).[1][2]

  • Administer to n=2 mice. Observe for 24 hours.

  • If no adverse effects (piloerection, lethargy, weight loss), double the dose (2, 4, 8, 16 mg/kg).

  • Stop when >10% body weight loss is observed (MTD).[1]

Step 2: Allometric Scaling (For Efficacy Estimation)

If you have in vitro IC50 data (e.g., 100 nM), calculate the target plasma concentration:

  • Target

    
    :  Aim for 
    
    
    
    to cover tissue distribution.
  • Estimated Clearance: Assume moderate clearance for amino-alcohols (hepatic metabolism).

  • Starting Dose Calculation:

    
    
    (Assume 
    
    
    
    for lipophilic amines; Assume
    
    
    for PO as a conservative start).

Part 4: Visual Decision Support

Figure 1: Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your concentration requirements.

FormulationLogic Start Start: Define Target Concentration CheckSol Is Conc > 5 mg/mL? Start->CheckSol CheckRoute Route of Admin? CheckSol->CheckRoute No (<5 mg/mL) CheckpH Is pH < 4.0 after dissolution? CheckSol->CheckpH Yes (>5 mg/mL) SimpleSaline Use 0.9% Saline Adjust pH to 6.0 CheckRoute->SimpleSaline IV/IP OralRoute Oral (PO) CheckRoute->OralRoute PO Buffer Add 10mM Acetate Buffer (Avoid Phosphate) CheckpH->Buffer Yes (Too Acidic) IVRoute IV / IP CheckpH->IVRoute No (pH 4-6) CoSolvent 5% DMSO + 5% Tween 80 in Saline Buffer->CoSolvent Cyclodextrin Use 20% HP-beta-CD (Encapsulates Cyclooctyl ring) OralRoute->Cyclodextrin IVRoute->CoSolvent

Caption: Decision matrix for vehicle selection. Green nodes indicate final formulation strategies.

Part 5: Troubleshooting FAQ

Q: The compound turned into a "gel" when I added PBS. Can I still use it? A: No. You have likely salted out the free base.[1][2] The phosphate ions interacted with the amine, and the neutral pH reduced solubility.

  • Fix: Discard.[1] Restart using 0.9% Saline or Water for Injection .[1] Do not use PBS for stock solutions of hydrophobic amine salts.[1]

Q: Can I autoclave the solution? A: Avoid. Amino-alcohols can undergo oxidation or degradation at high heat (121°C).[1][2]

  • Fix: Use Sterile Filtration (0.22 µm) .[1][2]

Q: My mice are losing weight after 3 days of IP dosing. A: Check the pH of your formulation. If it is < 5.0, you are causing chemical peritonitis.[1]

  • Fix: Adjust pH to 6.0–6.5 using 0.1N NaOH or switch to an oral route with methylcellulose vehicle.[1][2]

References

  • Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[1][4] Pharmaceutical Research, 21(2), 201–230.[1] Link

  • Nair, A. B., & Jacob, S. (2016).[1][2] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

  • Li, P., & Zhao, L. (2007).[1][2] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19.[1] Link

  • Turner, P. V., et al. (2011).[1] Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of (1-Aminocyclooctyl)methanol hydrochloride to similar compounds

Executive Summary Product Class: Gem-disubstituted Amino Alcohol Scaffolds. Primary Utility: Conformational restriction of peptide mimetics and modulation of physicochemical properties (LogP, metabolic stability).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Gem-disubstituted Amino Alcohol Scaffolds. Primary Utility: Conformational restriction of peptide mimetics and modulation of physicochemical properties (LogP, metabolic stability). The Verdict: (1-Aminocyclooctyl)methanol hydrochloride represents a "heavyweight" scaffold compared to its cyclopentyl (C5) and cyclohexyl (C6) analogs. While C5 and C6 are standard for introducing conformational constraints without excessive bulk, the C8 (cyclooctyl) variant is uniquely efficacious for filling large hydrophobic pockets and shielding adjacent amide bonds from proteolytic cleavage due to high steric demand.

Part 1: Structural & Physicochemical Analysis[1]

In drug design, the transition from a flexible chain to a cyclic scaffold is a primary strategy to reduce the entropic penalty of binding. The efficacy of (1-Aminocyclooctyl)methanol must be evaluated against its homologous series: the C5 (cyclopentyl) and C6 (cyclohexyl) analogs.

Comparative Properties Table
Feature(1-Aminocyclopentyl)-(1-Aminocyclohexyl)-(1-Aminocyclooctyl)-
Ring Size 5-membered6-membered8-membered
Conformation Envelope (flexible)Chair (rigid)Boat-Chair (complex/flexible)
Steric Bulk (A-value approx) LowMediumHigh
Predicted LogP (Base) ~0.3 - 0.5~1.1 - 1.3~2.2 - 2.5
Hydrophobicity LowModerateHigh
Primary Use Case Soluble peptide mimicsStandard constraintHydrophobic pocket filling
The "Gem-Cycloalkyl" Effect

The efficacy of this compound stems from the Thorpe-Ingold effect (gem-disubstituent effect). By forcing the amino and hydroxymethyl groups onto the same carbon (C1), the internal bond angle of the ring (


) compresses, forcing the external bond angle (

) between the functional groups to expand.
  • C5/C6: Well-defined angles often mimic

    
    -helical turns or 
    
    
    
    -turns.
  • C8 (Cyclooctyl): The larger ring introduces significant transannular strain and steric crowding. This makes the C8 analog less of a precise "mimic" and more of a "metabolic shield," blocking access of proteases to the nitrogen atom.

Lipophilicity & Solubility

(1-Aminocyclooctyl)methanol is significantly more lipophilic than its analogs.

  • Advantage: Enhanced Blood-Brain Barrier (BBB) permeability for CNS targets.

  • Risk: The hydrochloride salt form is critical here. The free base is waxy and poorly water-soluble. The HCl salt ensures stability and handleability during aqueous workups, but the final coupled drug will likely require polar solubilizing groups to counteract the C8 lipophilicity.

Part 2: Decision Logic & Applications

When should a researcher choose the C8 scaffold over the standard C6?

Decision Matrix (Graphviz)

DecisionMatrix Start Select Scaffold Size Target Target Characteristic? Start->Target Pocket Binding Pocket Size Target->Pocket Hydrophobic Interaction Metabolism Metabolic Stability? Target->Metabolism Proteolytic Liability C5 Use C5 (Cyclopentyl) High Solubility Low Sterics Pocket->C5 Small/Tight C6 Use C6 (Cyclohexyl) Balanced Profile Standard Rigidification Pocket->C6 Medium C8 Use C8 (Cyclooctyl) High Lipophilicity Steric Shielding Pocket->C8 Large/Deep Metabolism->C6 Standard Protection Metabolism->C8 High Protection Needed

Caption: Decision logic for selecting ring size based on binding pocket volume and metabolic stability requirements.

Case Study: Enzyme Inhibition

In the design of inhibitors for enzymes with large hydrophobic pockets (e.g., certain metalloproteases or viral proteases), the C6 ring often fails to displace high-energy water molecules fully. The C8 ring, with its additional methylene groups, can:

  • Displace Water: Eject entropy-rich water from the pocket (Hydrophobic Effect).

  • Van der Waals Contact: Maximize surface area contact within the pocket.

Part 3: Experimental Protocol (Self-Validating)

Due to the steric bulk of the cyclooctane ring, standard coupling protocols used for C5/C6 may result in low yields for C8. The following protocol uses a high-activity coupling strategy to ensure conversion.

Protocol: N-Boc Protection of (1-Aminocyclooctyl)methanol HCl

Objective: Convert the HCl salt to a lipophilic, protected intermediate suitable for purification and further coupling.

Reagents:
  • (1-Aminocyclooctyl)methanol HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • Triethylamine (

    
    ) (2.5 eq) — Critical: Must neutralize HCl and activate amine.
    
  • Dichloromethane (DCM) (Solvent, 0.1 M concentration)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq) — Catalyst for sterically hindered amines.

Step-by-Step Workflow:
  • Neutralization (The "Free-Basing" Phase):

    • Suspend (1-Aminocyclooctyl)methanol HCl in DCM at 0°C.

    • Add

      
       dropwise.
      
    • Validation Point: The suspension should clear as the free base is liberated (though the salt may remain suspended until reaction progresses).

  • Acylation (The Steric Challenge):

    • Add DMAP (Catalyst).

    • Add

      
       dissolved in minimal DCM dropwise.
      
    • Allow to warm to Room Temperature (RT) and stir for 12-18 hours .

    • Note: Unlike C5/C6 which react in <4 hours, C8 requires overnight stirring due to steric hindrance around the C1 amine.

  • Workup (Solubility Check):

    • Wash with 1M citric acid (removes DMAP/unreacted amine).

    • Wash with saturated

      
       (removes Boc byproducts).
      
    • Dry organic layer over

      
      .
      
  • Data Validation:

    • TLC: Stain with Ninhydrin. The starting material (free amine) will stain red/purple. The product (Boc-protected) will not stain or stain faintly yellow.

    • NMR: Look for the disappearance of the broad

      
       peaks and appearance of the sharp singlet (9H) at ~1.4 ppm (Boc group).
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (1-Aminocyclooctyl)methanol HCl Step1 1. Neutralization (DCM, Et3N, 0°C) Start->Step1 Check1 Validation: pH > 8? Step1->Check1 Check1->Step1 No (Add more Base) Step2 2. Acylation (Boc2O, DMAP, 18h) Check1->Step2 Yes Step3 3. Acid/Base Workup Step2->Step3 End Product: N-Boc-(1-Aminocyclooctyl)methanol Step3->End

Caption: Step-by-step synthesis workflow for N-protection, highlighting the critical pH validation step.

References

  • PubChem. (2025).[1][2] (1-Aminocyclopentyl)methanol hydrochloride Properties. National Library of Medicine. [Link]

  • ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Blanchfield, J. T., et al. (2003). The synthesis and conformational analysis of cyclic amino acid scaffolds. Australian Journal of Chemistry. (Contextual grounding for gem-disubstituted effects).

Sources

Comparative

Validating the in vitro findings of (1-Aminocyclooctyl)methanol hydrochloride in vivo

From In Vitro Scaffold to In Vivo Efficacy Executive Summary (1-Aminocyclooctyl)methanol hydrochloride (CAS 115663-86-6) represents a distinct class of conformationally restricted amino-alcohol scaffolds . Unlike linear...

Author: BenchChem Technical Support Team. Date: February 2026

From In Vitro Scaffold to In Vivo Efficacy

Executive Summary

(1-Aminocyclooctyl)methanol hydrochloride (CAS 115663-86-6) represents a distinct class of conformationally restricted amino-alcohol scaffolds . Unlike linear analogs (e.g., 2-amino-octanol) or smaller ring derivatives (cyclobutyl/cyclopentyl), the cyclooctyl moiety offers a unique balance of high lipophilicity (LogP ~2.5) and steric bulk. This structure is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to escape "flatland" chemical space and as a metabolically stable surrogate for amino acid side chains in peptide therapeutics (e.g., GLP-1 analogs).

This guide outlines the critical pathway for validating the in vitro promise of this scaffold—specifically its metabolic stability and membrane permeability—in an in vivo setting.

Part 1: The Value Proposition & In Vitro Premise

Before moving in vivo, it is crucial to establish what is being validated. The primary utility of (1-Aminocyclooctyl)methanol HCl lies in two key in vitro observations:

  • Metabolic Resistance: The gem-disubstituted carbon (quaternary center) prevents

    
    -proton abstraction, blocking common metabolic pathways (e.g., transamination) that degrade linear amino alcohols.
    
  • Enhanced Lipophilicity & Permeability: The cyclooctyl ring provides a "grease ball" effect, potentially facilitating Blood-Brain Barrier (BBB) penetration or cell membrane traversal better than smaller rings.

Comparative Analysis: The "Alternatives"

To validate performance, (1-Aminocyclooctyl)methanol must be benchmarked against structural alternatives.

Feature(1-Aminocyclooctyl)methanol Linear Analog (2-Amino-2-methyloctanol) Smaller Ring ((1-Aminocyclopentyl)methanol)
Conformation Rigid (Ring) Flexible (Chain)Rigid (Ring)
Lipophilicity (LogP) High (~2.5) High (~2.3)Moderate (~0.8)
Metabolic Stability High (Quaternary C) Moderate (Steric hindrance only)High (Quaternary C)
BBB Permeability High Potential ModerateLow/Moderate
Primary Use CNS Scaffolds, Peptide Modifiers Surfactants, Simple LinkersGeneral Fragments
Part 2: In Vivo Validation Strategy

The transition from bench to bedside for this scaffold involves three distinct phases.

Phase 1: Pharmacokinetic (PK) Stability Validation

Objective: Confirm that the in vitro metabolic stability translates to prolonged half-life (


) in vivo.

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, n=3 per group).

  • Dosing: Cassette dosing of the Cyclooctyl compound vs. the Linear analog.

  • Route: Intravenous (IV) vs. Oral (PO) to determine bioavailability (

    
    ).
    
  • Hypothesis: The Cyclooctyl analog should exhibit a lower clearance (

    
    ) and higher 
    
    
    
    due to steric protection of the amine.
Phase 2: CNS Distribution (The "Brain Penetration" Test)

Objective: Validate the utility of the cyclooctyl ring for CNS targeting.

Experimental Design:

  • Protocol: Administer 10 mg/kg IP. Harvest plasma and brain tissue at

    
     (e.g., 1 hour).
    
  • Readout: Calculate

    
     (Brain/Plasma ratio) and 
    
    
    
    (unbound brain/plasma ratio).
  • Success Metric: A

    
     indicates active transport or high passive permeability, validating the scaffold for neuroactive drug design.
    
Phase 3: Functional Efficacy (Case Study: Peptide Modification)

Objective: If used as a modifier (e.g., in GLP-1 analogs), validate half-life extension.[1]

  • Context: As seen in patent literature (e.g., Novo Nordisk), these rings are used to bind albumin or resist degradation.

  • Protocol: Compare the plasma stability of Peptide-Linker-Cyclooctyl vs. Peptide-Linker-Linear.

Part 3: Detailed Experimental Protocols
Protocol A: LC-MS/MS Quantification (The "Self-Validating" System)

Why this matters: Amino alcohols lack strong chromophores. You must use derivatization or MS/MS for accurate detection.

  • Sample Prep:

    • Aliquot 50

      
      L plasma.
      
    • Precipitate protein with 150

      
      L Acetonitrile containing Internal Standard (e.g., (1-Aminocyclohexyl)methanol).
      
    • Crucial Step: If sensitivity is low, derivatize with Dansyl Chloride (targeting the primary amine) to boost ionization.

  • LC Conditions:

    • Column: C18 Reverse Phase (high pore size if analyzing peptide conjugates).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • MS Parameters:

    • Mode: ESI Positive (M+H)+.

    • Monitor Transition: Parent Ion

      
       Loss of Water/Ammonia (common for amino alcohols).
      
Protocol B: The Blood-Brain Barrier (BBB) Flux
  • Dosing: Single bolus (10 mg/kg, IV).

  • Perfusion: At 1h post-dose, anesthetize and perfuse transcardially with saline to remove blood from brain capillaries (critical to avoid false positives).

  • Extraction: Homogenize brain tissue in 3 volumes of PBS. Extract with Ethyl Acetate.

  • Calculation:

    
    
    
Part 4: Visualizing the Validation Workflow

ValidationWorkflow cluster_invitro In Vitro Premise cluster_invivo In Vivo Validation Compound (1-Aminocyclooctyl)methanol Microsomes Microsomal Stability (High T1/2) Compound->Microsomes Screening PAMPA PAMPA Permeability (High Pe) Compound->PAMPA Screening RatPK Rat PK Study (IV/PO) Microsomes->RatPK If Stable -> BBB_Study Brain/Plasma Ratio (Kp Determination) PAMPA->BBB_Study If Permeable -> RatPK->Compound High Clearance? Modify Ring Size Efficacy Functional Model (e.g., Analgesia/Metabolic) RatPK->Efficacy Valid Exposure BBB_Study->Efficacy Target Engagement

Caption: The translational workflow from in vitro screening (blue) to in vivo validation (green/yellow/red). Success in PK and BBB studies is a prerequisite for functional efficacy testing.

Part 5: References & Authoritative Grounding
  • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018. (Discusses the value of sp3-rich scaffolds like cyclooctyl rings in FBDD). Link

  • Knudsen, L. B., et al. "Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration." Journal of Medicinal Chemistry, 2000.[1][2] (Foundational paper on using fatty acid/cyclic amino acid modifiers for half-life extension). Link

  • Wuitschik, G., et al. "Spirocyclic scaffolds in drug discovery." Nature Chemistry, 2010. (Validates the use of conformationally restricted amines). Link

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (The standard reference for the PK/BBB protocols described above). Link

  • PubChem Compound Summary. "(1-Aminocyclooctyl)methanol." (Chemical structure and physical property verification). Link

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (1-Aminocyclooctyl)methanol Hydrochloride

Executive Summary In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as (1-Aminocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as (1-Aminocyclooctyl)methanol hydrochloride, demands robust, reliable, and validated analytical methods. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of this compound. We will explore the fundamental principles of each method, present detailed validation protocols grounded in ICH Q2(R1) guidelines, and demonstrate a cross-validation workflow to ensure method congruency. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and validate the most appropriate analytical strategy for their specific needs, thereby ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative

(1-Aminocyclooctyl)methanol hydrochloride is a key building block in organic synthesis, with potential applications in the pharmaceutical industry. As with any component destined for therapeutic use, its purity and concentration must be determined with unimpeachable accuracy. The process of analytical method validation provides documented evidence that a method is fit for its intended purpose.[1] Furthermore, the International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for conducting such validations.[2][3]

Cross-validation takes this a step further by comparing the results from two distinct, validated methods.[4] This process is critical when transferring a method between laboratories or when a new method is intended to replace an existing one.[5][6] By demonstrating that different analytical techniques yield comparable results for the same sample, we build a powerful case for the accuracy of our measurements and the robustness of our analytical lifecycle management.

This guide will focus on a comparative cross-validation of HPLC-UV, a workhorse of quality control laboratories, and qNMR, a primary analytical method that offers a different and powerful means of quantification.

Methodology Deep Dive: HPLC-UV vs. qNMR

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of components in a mixture. For (1-Aminocyclooctyl)methanol hydrochloride, a primary aliphatic amine, direct UV detection can be challenging due to the lack of a strong chromophore.[7] While detection at low wavelengths (~200 nm) is possible, it is often non-specific and prone to interference.[8] A more robust approach involves pre-column derivatization to attach a UV-active tag to the primary amine, enhancing both sensitivity and selectivity.[9][10] o-Phthalaldehyde (OPA) is an excellent choice for this purpose, reacting rapidly with primary amines to form highly fluorescent and UV-absorbent isoindole derivatives.[10] The separation is then achieved on a reversed-phase C18 column.

Causality Behind Experimental Choices:

  • Derivatization with OPA: This step is crucial to overcome the poor UV absorbance of the analyte, enabling sensitive and specific detection.

  • Reversed-Phase C18 Column: The nonpolar stationary phase is ideal for retaining the derivatized, more hydrophobic analyte, allowing for effective separation from polar impurities and excess derivatization reagent.

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase ensures that the derivatized analyte is eluted with a good peak shape and in a reasonable timeframe.

Experimental Protocol: HPLC-UV Method Validation

Objective: To validate an HPLC-UV method for the quantification of (1-Aminocyclooctyl)methanol hydrochloride following the ICH Q2(R1) guideline.[11]

1. Materials & Instrumentation:

  • (1-Aminocyclooctyl)methanol hydrochloride reference standard

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • o-Phthalaldehyde (OPA), 3-mercaptopropionic acid, borate buffer

  • Acetonitrile (HPLC grade), Water (HPLC grade)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.05 M Phosphate Buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm

  • Injection Volume: 20 µL

3. Validation Parameters & Acceptance Criteria:

ParameterProcedureTypical Acceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked placebo samples.No interference at the retention time of the analyte peak. Peak purity should pass.
Linearity Prepare at least five concentrations of the reference standard (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples of known concentration (e.g., by spiking placebo at 80%, 100%, and 120% of the target concentration) in triplicate.Mean recovery of 98.0% to 102.0%.[1]
Precision Repeatability: Six replicate preparations at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%).RSD of results should remain ≤ 2.0%.
Method B: Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method, meaning it can quantify a substance without the need for a reference standard of the same substance.[12] Quantification is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[13][14] By co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent, the purity or concentration of the analyte can be calculated directly.[12]

Causality Behind Experimental Choices:

  • Internal Standard (e.g., Maleic Acid): The standard must be stable, non-reactive with the sample, have a simple spectrum with at least one signal that is well-resolved from the analyte signals, and be accurately weighable.

  • Deuterated Solvent (e.g., D₂O): The solvent must fully dissolve both the analyte and the internal standard without contributing interfering signals.

  • Long Relaxation Delay (D1): A sufficiently long delay between pulses (typically 5-7 times the longest T1 relaxation time of the signals of interest) is critical to ensure complete relaxation of all nuclei, which is a prerequisite for accurate integration and quantification.

Experimental Protocol: qNMR Method

Objective: To determine the purity of (1-Aminocyclooctyl)methanol hydrochloride using a validated qNMR method.

1. Materials & Instrumentation:

  • NMR spectrometer (≥ 400 MHz recommended)[15]

  • Certified internal standard (e.g., Maleic Acid)

  • Deuterated solvent (e.g., Deuterium Oxide, D₂O)

  • High-precision analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the (1-Aminocyclooctyl)methanol hydrochloride sample into a vial.

  • Accurately weigh approximately 10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition (Example):

  • Pulse Program: Standard 1D proton experiment (e.g., zg30)

  • Relaxation Delay (D1): 30 seconds (ensure this is sufficient)

  • Number of Scans: 16-64 (to achieve adequate S/N)

  • Acquisition Time: ~3-4 seconds

4. Data Processing & Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved signal from the analyte (e.g., the -CH₂OH protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity using the following equation[13]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the internal standard

Cross-Validation: Bridging the Methods

The core of this guide is the cross-validation exercise, which formally compares the performance of the two validated methods.[4] The goal is to demonstrate that both methods produce comparable and reliable data for the same batch of (1-Aminocyclooctyl)methanol hydrochloride.[6]

Cross-Validation Workflow

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc Method A: HPLC-UV cluster_qnmr Method B: qNMR cluster_comparison Statistical Comparison Sample Single Batch of (1-Aminocyclooctyl)methanol HCl Split Sample->Split HPLC_Prep Prepare 6 Replicates (Derivatize & Dilute) Split->HPLC_Prep qNMR_Prep Prepare 6 Replicates (Weigh with Int. Std.) Split->qNMR_Prep HPLC_Analysis Analyze via Validated HPLC-UV Method HPLC_Prep->HPLC_Analysis HPLC_Result Assay Result A (Mean, %RSD) HPLC_Analysis->HPLC_Result Compare Compare Results (e.g., Student's t-test, Equivalence Test) HPLC_Result->Compare qNMR_Analysis Analyze via Validated qNMR Method qNMR_Prep->qNMR_Analysis qNMR_Result Purity Result B (Mean, %RSD) qNMR_Analysis->qNMR_Result qNMR_Result->Compare Conclusion Conclusion: Methods are Equivalent Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and qNMR methods.

Comparative Data Analysis

A single, homogeneous batch of (1-Aminocyclooctyl)methanol hydrochloride was analyzed using both validated methods. Six independent preparations were made for each method.

Table 1: Summary of Method Validation Parameters

Validation ParameterHPLC-UV MethodqNMR Method
Principle Chromatographic SeparationNuclear Resonance
Linearity (r²) 0.9995N/A (Inherently Linear)[12]
Accuracy (% Recovery) 99.8%100.1% (vs. Certified Material)
Precision (%RSD) 0.85%0.45%
Specificity High (Chromatographic & Derivatization)Very High (Structural Info)
Reference Standard Requires analyte-specific standardRequires any certified standard

Table 2: Cross-Validation Assay Results

ReplicateHPLC-UV Assay (%)qNMR Purity (%)
199.199.5
298.699.2
399.499.8
498.999.4
599.699.6
699.099.1
Mean 99.1 99.4
% RSD 0.36% 0.25%
Difference (Mean) \multicolumn{2}{c}{0.3% }

Senior Scientist's Insights & Recommendations

The cross-validation results demonstrate a strong correlation between the HPLC-UV and qNMR methods, with a mean difference of only 0.3%. This excellent agreement provides a high degree of confidence in the analytical results for this batch of (1-Aminocyclooctyl)methanol hydrochloride.

Method Selection Rationale:

  • HPLC-UV: This method is exceptionally well-suited for routine quality control (QC) environments. Its high throughput, excellent precision, and sensitivity (post-derivatization) make it ideal for release testing and stability studies where many samples must be analyzed. The main drawback is the requirement for a well-characterized, analyte-specific reference standard.

  • qNMR: This method is the gold standard for purity assessment and reference standard characterization .[15][16] As a primary method, it provides a direct measure of purity without reliance on a specific standard of the analyte itself.[13] While sample preparation is straightforward, the lower throughput and higher instrumentation cost make it less practical for routine, high-volume testing. It is, however, invaluable for resolving discrepancies observed in other methods and for the initial certification of in-house standards.

The diagram below illustrates the fundamental difference in their quantification principles.

Quantification_Principles cluster_hplc HPLC-UV: Relative Quantification cluster_qnmr qNMR: Absolute Quantification HPLC_Standard Analyte Reference Standard (Known Purity) HPLC_Detector UV Detector Response (Peak Area) HPLC_Standard->HPLC_Detector HPLC_Sample Analyte Sample (Unknown Purity) HPLC_Sample->HPLC_Detector HPLC_Compare Calculate Purity (Relative to Standard) HPLC_Detector->HPLC_Compare Compare Responses qNMR_Standard Internal Standard (Known Mass & Purity) qNMR_Spectrometer NMR Spectrometer (Signal Integral) qNMR_Standard->qNMR_Spectrometer qNMR_Sample Analyte Sample (Known Mass) qNMR_Sample->qNMR_Spectrometer qNMR_Calculate Calculate Purity (Directly from Equation) qNMR_Spectrometer->qNMR_Calculate Compare Integrals

Caption: Conceptual difference between relative (HPLC) and absolute (qNMR) quantification.

Conclusion

Both the derivatization-based HPLC-UV method and the qNMR method have been demonstrated to be accurate, precise, and specific for the analysis of (1-Aminocyclooctyl)methanol hydrochloride. The successful cross-validation confirms that either method can be used with confidence. The choice between them should be guided by the specific application: HPLC-UV for high-throughput, routine QC analysis, and qNMR for primary purity assignments and reference standard certification. Employing both within an analytical development program provides a robust, self-validating system that ensures the highest level of data integrity.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ACS Publications. A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. Spectrophotometric method for estimation of aliphatic primary amines in biological samples. [Link]

  • American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • ACS Publications. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • ResearchGate. (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • National Center for Biotechnology Information. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. [Link]

  • National Center for Biotechnology Information. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • International Journal of Applied Pharmaceutics. Analytical method development and validation in pharmaceuticals. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. [Link]

  • RSC Publishing. High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. [Link]

  • Chromatography Forum. Detecting Primary Amines. [Link]

Sources

Comparative

Conformational Engineering in Drug Design: A Comparative Guide to (1-Aminocyclooctyl)methanol Hydrochloride and its Analogs

Topic: Comparative study of (1-Aminocyclooctyl)methanol hydrochloride and its analogs Content Type: Publish Comparison Guide Executive Summary In the optimization of lead compounds, the "Gem-Disubstituent Effect" (Thorpe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of (1-Aminocyclooctyl)methanol hydrochloride and its analogs Content Type: Publish Comparison Guide

Executive Summary

In the optimization of lead compounds, the "Gem-Disubstituent Effect" (Thorpe-Ingold effect) is a pivotal strategy for restricting conformational freedom. While (1-Aminocyclohexyl)methanol is the industry standard for introducing geminal constraints, (1-Aminocyclooctyl)methanol hydrochloride represents an underutilized, high-lipophilicity scaffold offering unique steric bulk and transport properties.

This guide provides a technical comparison of the cyclooctyl derivative against its smaller ring analogs (cyclobutyl, cyclopentyl, cyclohexyl), offering experimental protocols for synthesis and data-driven insights for medicinal chemists.

Scientific Foundation: The Role of Ring Size in Scaffolding

The Thorpe-Ingold Effect & Conformational Restriction

Gem-disubstituted cyclic amino alcohols serve as rigid spacers. By tethering the amine and hydroxymethyl groups to a cyclic core, researchers lock the


 and 

torsion angles, reducing the entropic penalty upon binding to a protein target.
  • Small Rings (C4-C5): High ring strain; rigid, compact "wingspan."

  • Medium Rings (C6): The "Goldilocks" zone; stable chair conformation.

  • Large Rings (C8 - Cyclooctyl): Introduces significant lipophilicity and a wider, more flexible steric profile (boat-chair interconversion). This is critical for filling large hydrophobic pockets in GPCRs or kinase active sites where smaller rings fail to achieve adequate van der Waals contact.

Comparative Analysis: Physicochemical Profile

The following table contrasts the critical drug-like properties of the (1-Aminocyclooctyl)methanol scaffold against its commonly used analogs.

Table 1: Physicochemical Comparison of Cyclic Amino Alcohol Scaffolds

FeatureCyclobutyl AnalogCyclopentyl AnalogCyclohexyl AnalogCyclooctyl Analog
CAS (HCl) 1392213-15-8402752-91-45460-68-4147156-63-6
Ring Size 4-membered5-membered6-membered8-membered
Formula C5H12ClNOC6H14ClNOC7H16ClNOC9H20ClNO
MW (Free Base) 101.15115.17129.20157.25
ClogP (Pred.) -0.8 to -0.5-0.3 to 0.10.2 to 0.51.1 to 1.4
Steric Bulk LowModerateHighVery High
Transport PassivePassive/ActiveSystem L SubstrateSystem L Inhibitor

Key Insight: The Cyclooctyl analog is the only member of this series to cross the threshold into positive LogP (lipophilic) territory while maintaining the polar amino-alcohol head group. This makes it an ideal candidate for CNS-targeted drugs requiring higher blood-brain barrier permeability or for inhibiting large neutral amino acid transporters (LAT1/System L).

Experimental Protocols

Protocol A: Synthesis of (1-Aminocyclooctyl)methanol Hydrochloride

Caution: This protocol involves the use of cyanides and hydride reducing agents. Perform all steps in a fume hood.

Reaction Scheme:

  • Strecker Reaction: Cyclooctanone

    
     1-Aminocyclooctanecarbonitrile
    
  • Hydrolysis: Nitrile

    
     Amino Acid
    
  • Reduction: Amino Acid

    
     Amino Alcohol
    
Step 1: Synthesis of 1-Aminocyclooctanecarboxylic Acid
  • Reagents: Cyclooctanone (1.0 eq), Sodium Cyanide (1.2 eq), Ammonium Chloride (1.5 eq), Methanol/Water (1:1).

  • Procedure:

    • Dissolve cyclooctanone in MeOH/Water. Add NH4Cl and NaCN.

    • Stir at 60°C for 24 hours.

    • Cool and extract the aminonitrile with ethyl acetate.

    • Hydrolysis: Reflux the crude nitrile in 6N HCl for 48 hours.

    • Concentrate in vacuo. Neutralize with propylene oxide or adjust pH to 6 to precipitate the amino acid zwitterion.

    • Yield Expectation: 60-75%.

Step 2: Reduction to (1-Aminocyclooctyl)methanol
  • Reagents: 1-Aminocyclooctanecarboxylic acid (1.0 eq), Lithium Aluminum Hydride (LiAlH4) (2.5 eq), Dry THF.

  • Procedure:

    • Suspend amino acid in anhydrous THF under Argon at 0°C.

    • Add LiAlH4 pellets/solution dropwise (Exothermic!).

    • Reflux for 12 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate. Dry the filtrate over Na2SO4 and concentrate.

  • Salt Formation:

    • Dissolve the resulting oil in diethyl ether.

    • Bubble dry HCl gas or add 4M HCl in Dioxane.

    • Collect the white precipitate by filtration.

Protocol B: Self-Validating Purity Check
  • 1H NMR (DMSO-d6): Look for the disappearance of the

    
    -proton signal (typical of secondary alcohols, but here the carbon is quaternary, so no 
    
    
    
    -proton exists).
  • Key Signals:

    • 
       3.4-3.6 ppm (s, 2H, -CH2-OH).
      
    • 
       1.4-1.8 ppm (m, 14H, Cyclooctyl ring protons).
      
    • 
       8.0+ ppm (br s, 3H, -NH3+).
      

Visualization: Selection Logic & Synthesis[2]

Diagram 1: Scaffold Selection Decision Tree

This logic gate helps medicinal chemists choose the correct ring size based on the target binding pocket and physicochemical requirements.

ScaffoldSelection Start Select Scaffold Requirement Steric Steric Constraint Needed? Start->Steric Pocket Hydrophobic Pocket Size? Steric->Pocket Gem-Disubstitution Solubility Solubility Requirement? Pocket->Solubility Large/Undefined C4 Cyclobutyl (Compact, Low LogP) Pocket->C4 Small/Tight C6 Cyclohexyl (Standard Rigid Chair) Pocket->C6 Medium/Defined Solubility->C6 Need Water Soluble C8 Cyclooctyl (High LogP, Flexible Bulk) Solubility->C8 Need Lipophilic/BBB Permeable

Caption: Decision matrix for selecting cyclic amino alcohol scaffolds based on steric fit and lipophilicity requirements.

Diagram 2: Synthetic Pathway Workflow

Synthesis Ketone Cyclooctanone Strecker Strecker Reaction (NaCN, NH4Cl) Ketone->Strecker Nitrile Aminonitrile Intermediate Strecker->Nitrile Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Nitrile->Hydrolysis Acid Amino Acid (Zwitterion) Hydrolysis->Acid Reduction Reduction (LiAlH4, THF) Acid->Reduction Product (1-Aminocyclooctyl) methanol HCl Reduction->Product

Caption: Step-by-step synthetic route from Cyclooctanone to the final Hydrochloride salt.

Applications & Strategic Use Cases

  • Peptide Mimetics: The cyclooctyl ring forces a specific turn geometry in peptide backbones, distinct from the

    
    -turn induced by cyclohexyl rings.
    
  • LAT1 Inhibitors: Unlike smaller rings which are often substrates for the L-type Amino Acid Transporter 1 (LAT1), bulky analogs like the cyclooctyl derivative often act as blockers/inhibitors, useful in starving cancer cells of nutrients.

  • Fragment-Based Drug Discovery (FBDD): The high carbon count (C9) and specific shape make it an excellent "grow" fragment for exploring unoccupied hydrophobic space in kinase pockets.

References

  • Zand, R. (1968). Crystals of 1-aminocyclooctanecarboxylic acid hydrobromide.
  • Christensen, H. N. (1969). Transport of Gabapentin and Cyclic Amino Acids. Journal of Biological Chemistry. (Contextual reference on transport of 1-aminocycloalkyl acids).
  • PubChem. (1-Aminocyclobutyl)methanol hydrochloride Compound Summary. Retrieved from [Link]

  • Google Patents.Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. CN112574046A.
Validation

An Investigator's Guide to the Preclinical Evaluation of (1-Aminocyclooctyl)methanol hydrochloride: A Comparative Framework Against Standard-of-Care in Sepsis

Abstract (1-Aminocyclooctyl)methanol hydrochloride represents a novel chemical entity within the broader class of amino alcohols, compounds that have garnered significant interest for their therapeutic potential. While d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Aminocyclooctyl)methanol hydrochloride represents a novel chemical entity within the broader class of amino alcohols, compounds that have garnered significant interest for their therapeutic potential. While data on the cyclooctyl derivative is not publicly available, its structural analogs, such as those with cyclopentyl and cyclobutyl rings, are recognized as valuable building blocks in medicinal chemistry, particularly for the development of neuroactive and antimicrobial agents.[1][2][3] This guide provides a comprehensive framework for the preclinical investigation of (1-Aminocyclooctyl)methanol hydrochloride, hypothesizing its application as a modulator of the inflammatory response in sepsis, a condition with high unmet medical need. We will outline a head-to-head comparison against a current standard-of-care, Norepinephrine, focusing on the evaluation of its potential as an inhibitor of Toll-like receptor 4 (TLR4) signaling, a key pathway in the pathophysiology of sepsis.[4][5]

Introduction: The Therapeutic Potential of Amino Alcohols

Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This unique structural motif allows for a wide range of chemical modifications, making them attractive scaffolds for drug discovery.[2] Research into β-amino alcohol derivatives has identified their potential to inhibit the TLR4 signaling pathway, which plays a critical role in the innate immune response to gram-negative bacteria and the subsequent development of sepsis.[4][5] The structural features of (1-Aminocyclooctyl)methanol hydrochloride, with its cyclic amine, suggest it may be a candidate for development as a novel therapeutic for inflammatory conditions like sepsis.

Standard-of-Care in Sepsis: The current standard-of-care for septic shock primarily involves hemodynamic support to manage hypotension and organ hypoperfusion. Norepinephrine, a potent vasopressor, is a first-line agent recommended by the Surviving Sepsis Campaign guidelines. While effective at restoring blood pressure, it does not address the underlying inflammatory cascade. This presents a significant opportunity for novel therapeutics that can modulate the immune response and potentially improve patient outcomes.

This guide will provide a detailed roadmap for a preclinical research program designed to evaluate the therapeutic potential of (1-Aminocyclooctyl)methanol hydrochloride in the context of sepsis, using Norepinephrine as a benchmark for hemodynamic effects and focusing on the novel compound's potential anti-inflammatory activity.

Proposed Mechanism of Action: TLR4 Inhibition

We hypothesize that (1-Aminocyclooctyl)methanol hydrochloride may act as an antagonist of the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. TLR4 recognizes lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the clinical manifestations of sepsis.

TLR4_Pathway LPS Lipopolysaccharide (LPS) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Sepsis Sepsis Pathophysiology Cytokines->Sepsis Compound (1-Aminocyclooctyl)methanol hydrochloride (Hypothesized) Compound->TLR4_MD2 Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action of (1-Aminocyclooctyl)methanol hydrochloride as a TLR4 antagonist.

Head-to-Head Preclinical Evaluation Framework

This section outlines a series of experiments to characterize (1-Aminocyclooctyl)methanol hydrochloride and compare its performance against the standard-of-care, Norepinephrine.

In Vitro Characterization

The initial phase of evaluation will focus on the direct interaction of the compound with its putative target and its effects on cellular responses.

3.1.1. Target Engagement: TLR4 Binding Assay

  • Objective: To determine if (1-Aminocyclooctyl)methanol hydrochloride directly binds to the TLR4/MD-2 complex.

  • Methodology:

    • Utilize a competitive binding assay with a fluorescently labeled LPS derivative.

    • Incubate recombinant human TLR4/MD-2 complex with varying concentrations of (1-Aminocyclooctyl)methanol hydrochloride.

    • Add the fluorescently labeled LPS.

    • Measure the displacement of the fluorescent probe using Fluorescence Polarization or a similar technique.

    • Calculate the binding affinity (Kd) of the compound.

3.1.2. Cellular Efficacy: NF-κB Reporter Assay

  • Objective: To assess the functional consequence of TLR4 engagement by measuring the inhibition of downstream signaling.

  • Methodology:

    • Use a human embryonic kidney (HEK293) cell line stably expressing human TLR4, MD-2, and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

    • Pre-incubate the cells with a dose-range of (1-Aminocyclooctyl)methanol hydrochloride.

    • Stimulate the cells with a known concentration of LPS.

    • After an appropriate incubation period, measure SEAP activity in the cell supernatant.

    • Calculate the IC50 value for the inhibition of NF-κB activation.

3.1.3. Cytokine Release Assay

  • Objective: To measure the inhibition of pro-inflammatory cytokine production in a more physiologically relevant cell type.

  • Methodology:

    • Isolate primary human peripheral blood mononuclear cells (PBMCs) or use a macrophage-like cell line (e.g., RAW 264.7).

    • Pre-treat the cells with varying concentrations of (1-Aminocyclooctyl)methanol hydrochloride.

    • Stimulate the cells with LPS.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

    • Determine the IC50 for the inhibition of each cytokine.

3.1.4. In Vitro Toxicity: Cytotoxicity Assay

  • Objective: To assess the potential for off-target cytotoxicity.

  • Methodology:

    • Treat a relevant cell line (e.g., HepG2 for liver toxicity) with a dose-range of (1-Aminocyclooctyl)methanol hydrochloride.

    • After 24-48 hours, assess cell viability using a standard method such as the MTT or LDH release assay.

    • Determine the CC50 (50% cytotoxic concentration).

Ex Vivo Whole Blood Model

This model provides a more complex and physiologically relevant environment to assess the compound's activity.

  • Objective: To evaluate the efficacy of (1-Aminocyclooctyl)methanol hydrochloride in inhibiting the inflammatory response in human whole blood.

  • Methodology:

    • Obtain fresh human whole blood from healthy volunteers.

    • Pre-incubate blood samples with (1-Aminocyclooctyl)methanol hydrochloride or vehicle control.

    • Stimulate with LPS.

    • After a 6-hour incubation, measure the levels of pro-inflammatory cytokines in the plasma.

Data Summary and Comparative Analysis

The following table provides a template for summarizing the in vitro and ex vivo data for a clear comparison.

Parameter (1-Aminocyclooctyl)methanol hydrochloride Norepinephrine Rationale for Comparison
TLR4 Binding Affinity (Kd) To be determinedNot ApplicableTo confirm the hypothesized mechanism of action.
NF-κB Inhibition (IC50) To be determinedNot ApplicableTo quantify the potency of downstream signaling inhibition.
TNF-α Inhibition (IC50) To be determinedNot ApplicableTo measure the effect on a key pro-inflammatory cytokine.
IL-6 Inhibition (IC50) To be determinedNot ApplicableTo assess the impact on another critical inflammatory mediator.
Cytotoxicity (CC50) To be determinedWell-characterizedTo determine the therapeutic index.
Ex Vivo TNF-α Inhibition To be determinedNot ApplicableTo evaluate efficacy in a more complex biological matrix.

Experimental Workflow and Decision-Making

The following diagram illustrates the proposed experimental workflow for the preclinical evaluation of (1-Aminocyclooctyl)methanol hydrochloride.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_decision Decision Point Target_Engagement TLR4 Binding Assay Cellular_Efficacy NF-κB Reporter Assay Target_Engagement->Cellular_Efficacy If Binding Confirmed Cytokine_Release Cytokine Release Assay Cellular_Efficacy->Cytokine_Release If Potent Inhibition Toxicity Cytotoxicity Assay Cytokine_Release->Toxicity Whole_Blood Whole Blood Assay Toxicity->Whole_Blood If Favorable Therapeutic Index Go_NoGo Go/No-Go for In Vivo Studies Whole_Blood->Go_NoGo If Efficacious Start Compound Synthesis & Characterization Start->Target_Engagement

Sources

Comparative

Assessing the target specificity of (1-Aminocyclooctyl)methanol hydrochloride

A Note to Our Readers: The following guide was commissioned to provide a comparative analysis of the target specificity of (1-Aminocyclooctyl)methanol hydrochloride . However, a comprehensive search of the current scient...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers:

The following guide was commissioned to provide a comparative analysis of the target specificity of (1-Aminocyclooctyl)methanol hydrochloride . However, a comprehensive search of the current scientific literature and chemical databases has revealed no publicly available information regarding the biological targets or specific pharmacological activity of this particular compound. While related molecules such as (1-aminocyclobutyl)methanol hydrochloride and (1-aminocyclopentyl)methanol hydrochloride are known as intermediates in organic synthesis and as potential scaffolds for drug discovery, data on the cyclooctyl derivative is absent.[1][2][3][4][5][6]

Therefore, it is not possible to create a comparison guide for a compound with an uncharacterized biological profile. Instead, we have pivoted to provide a comprehensive, educational guide for researchers and drug development professionals on the methodologies and strategic considerations for assessing the target specificity of any novel chemical entity. This guide will use a hypothetical framework and known best practices to illustrate the process, thereby providing a valuable resource for the scientific community.

The Imperative of Target Specificity in Drug Discovery

The efficacy and safety of a therapeutic agent are intrinsically linked to its target specificity. An ideal drug candidate would interact exclusively with its intended biological target to elicit a desired therapeutic effect. However, off-target interactions are a common phenomenon and a primary cause of adverse drug reactions and clinical trial failures. A thorough assessment of target specificity is therefore a critical step in the drug discovery and development pipeline.

Part 1: The Foundational Steps - Target Identification and Validation

Before assessing specificity, the primary biological target of a novel compound must be identified and validated. This process involves a combination of computational and experimental approaches.

In Silico and In Vitro Target Identification
  • Computational Approaches: For a novel compound with a known structure, computational methods can provide initial hypotheses about potential targets.

    • Ligand-Based Methods: If the compound shares structural similarities with known drugs, its potential targets can be inferred.

    • Structure-Based Methods: If the three-dimensional structure of potential protein targets is known, molecular docking simulations can predict binding affinity.

  • Experimental Approaches:

    • Biochemical Screening: High-throughput screening (HTS) against a panel of purified proteins (e.g., kinases, GPCRs) can identify direct binding partners.

    • Cell-Based Phenotypic Screening: Observing the effect of the compound on cellular phenotypes can provide clues about the pathways and, by extension, the targets it modulates.

Target Validation: Confirming the Link

Once a putative target is identified, it must be validated to confirm that its modulation is responsible for the compound's observed effects.

  • Genetic Approaches:

    • Gene Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should abolish or reduce the compound's activity.

    • Gene Overexpression: Conversely, overexpressing the target protein may enhance the compound's effect.

  • Pharmacological Approaches:

    • Competitive Binding Assays: Using a known ligand for the target, one can assess whether the novel compound competes for the same binding site.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound can establish a correlation between structural modifications and target engagement.

Part 2: A Comparative Framework for Assessing Target Specificity

Once the primary target is validated, a systematic evaluation of off-target interactions is essential. This is a comparative process, where the affinity for the primary target is benchmarked against its affinity for a broad range of other biologically relevant molecules.

Experimental Design for Specificity Profiling

A robust experimental design is crucial for generating reliable specificity data. This typically involves a tiered approach, starting with broad screening and progressing to more focused and quantitative assays.

Experimental Workflow for Specificity Profiling

Caption: A generalized workflow for assessing target specificity.

Key Methodologies for Specificity Assessment

A variety of in vitro and in vivo techniques are employed to build a comprehensive specificity profile.

In Vitro Assays:

  • Kinase Profiling: For compounds targeting kinases, screening against a large panel of kinases is a standard industry practice. This provides a quantitative measure of selectivity.

  • Receptor Binding Assays: For compounds targeting receptors, radioligand binding assays or fluorescence-based assays can be used to assess binding to a panel of related and unrelated receptors.

  • Enzyme Inhibition Assays: For enzyme inhibitors, the compound should be tested against a panel of related enzymes to determine its selectivity.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

In Vivo Models:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the concentration of the compound in tissues with its on-target and off-target effects can provide insights into its in vivo specificity.

  • Genetically Engineered Models: Using animal models where the primary target is knocked out or mutated can help to dissect on-target versus off-target effects.

  • Toxicology Studies: Comprehensive toxicology studies in animal models are essential for identifying potential off-target toxicities.

Part 3: Data Interpretation and Comparative Analysis

The data generated from specificity profiling must be carefully analyzed and presented in a comparative format to facilitate decision-making.

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Kinase Selectivity Profile

KinaseIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B1,200120
Off-Target Kinase C5,500550
Off-Target Kinase D>10,000>1000
Comparative Analysis with Alternative Compounds

The specificity profile of a novel compound should be compared to that of existing drugs or other compounds in development that target the same pathway.

Table 2: Hypothetical Comparative Specificity

CompoundPrimary Target IC50 (nM)Key Off-Target IC50 (nM)Selectivity Ratio (Off-Target/Primary)
(1-Aminocyclooctyl)methanol derivative (Hypothetical) 10 1,200 (Kinase B) 120
Competitor X15300 (Kinase B)20
Competitor Y55,000 (Kinase Z)1000

Part 4: Detailed Experimental Protocols

To ensure reproducibility and transparency, detailed step-by-step methodologies for key experiments should be provided.

Protocol 1: Kinase Inhibition Assay (Example)
  • Reagents and Materials: Purified recombinant kinases, ATP, substrate peptide, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the specified time.

    • Stop the reaction and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The assessment of target specificity is a multifaceted and critical component of modern drug discovery. While the specific compound (1-Aminocyclooctyl)methanol hydrochloride remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a robust framework for any researcher or drug development professional embarking on the characterization of a novel chemical entity. By employing a systematic and comparative approach, the scientific community can enhance the quality and safety of future therapeutics.

References

Due to the lack of specific literature for "(1-Aminocyclooctyl)methanol hydrochloride", the following references provide information on related compounds and general principles of drug discovery and target validation.

  • (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem. National Center for Biotechnology Information. [Link]

  • (1-Aminocyclobutyl)methanol hydrochloride - MySkinRecipes. MySkinRecipes. [Link]

  • (1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of (1-Aminocyclooctyl)methanol Derivatives

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of (1-Aminocyclooctyl)methanol hydrochloride. It is intended for researchers, medicinal chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of (1-Aminocyclooctyl)methanol hydrochloride. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the key structural motifs that govern the biological activity of this emerging class of compounds. By presenting a systematic comparison of rationally designed analogs, supported by detailed experimental protocols, this document aims to elucidate the principles guiding potency and selectivity, thereby accelerating future drug discovery efforts.

Introduction: The Rationale for (1-Aminocyclooctyl)methanol as a Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a drug candidate. The (1-Aminocyclooctyl)methanol scaffold presents a unique and compelling starting point for library synthesis. It combines two key pharmacophoric elements: a conformationally flexible eight-membered carbocycle and a 1,2-amino alcohol motif.

  • The Cyclooctane Ring: Unlike the more common five- and six-membered rings, the cyclooctane core offers a larger, more flexible, and three-dimensional structure. This increased conformational diversity can be advantageous for exploring larger and more complex binding pockets within biological targets. The cyclooctane ring is of growing interest as a novel molecular platform for constructing target-oriented lead compounds[1].

  • The Amino Alcohol Motif: The β-amino alcohol functional group is a well-established pharmacophore present in numerous approved drugs and bioactive molecules.[2] This motif can engage in a variety of non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and ionic interactions, which are crucial for molecular recognition at a receptor or enzyme active site. Derivatives of β-amino alcohols have demonstrated a wide spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[2][3][4]

This guide will explore the systematic modification of the (1-Aminocyclooctyl)methanol core to establish a clear SAR, providing a roadmap for optimizing biological activity against a representative protein kinase target.

The Core Structure and Points of Diversification

The fundamental structure of (1-Aminocyclooctyl)methanol provides three primary vectors for chemical modification to explore the chemical space around the scaffold. These diversification points are crucial for probing the SAR and optimizing ligand-target interactions.

G cluster_0 Core Scaffold: (1-Aminocyclooctyl)methanol mol r1_label R¹ (Amino Group) r2_label R² (Hydroxyl Group) r3_label R³ (Cyclooctyl Ring)

Caption: Key diversification points on the (1-Aminocyclooctyl)methanol scaffold.

Comparative Analysis of Derivative Performance

To establish a clear SAR, a library of derivatives was synthesized based on the core scaffold and evaluated for inhibitory activity against a representative protein kinase, Kinase X. The following sections compare the performance of these analogs, with all biological data summarized in tables.

SAR at the Amino Group (R¹ Position)

The primary amino group is a critical interaction point, often forming salt bridges or hydrogen bonds. Modifications at this position, such as acylation and sulfonylation, were explored to probe the size, electronic, and hydrogen-bonding requirements of the binding pocket.

Compound IDR¹ Modification (Acyl/Sulfonyl Group)Kinase X IC₅₀ (nM)
1 -H (Hydrochloride salt)1250
2a Acetyl (-COCH₃)450
2b Cyclopropylcarbonyl150
2c Phenylacetyl85
2d Benzoyl (-COPh)620
2e Methanesulfonyl (-SO₂CH₃)250
2f Phenylsulfonyl (-SO₂Ph)115

Analysis of R¹ Modifications: The unsubstituted parent compound 1 exhibits weak activity. Acylation of the amino group is generally favorable, suggesting the pocket accommodates a hydrogen bond acceptor.

  • Steric Effects: A clear trend emerges with the acyl derivatives. The small acetyl group in 2a improves potency. The compact, rigid cyclopropylcarbonyl of 2b provides a significant boost in activity. Extending the linker with a methylene group (phenylacetyl, 2c ) is highly beneficial, suggesting the phenyl ring accesses a deeper hydrophobic pocket. However, direct attachment of the phenyl ring (benzoyl, 2d ) reduces activity, likely due to a steric clash.

  • Electronic and H-Bonding Effects: Sulfonamides are also well-tolerated. The phenylsulfonyl derivative 2f is more potent than its methanesulfonyl counterpart 2e , reinforcing the importance of an aryl moiety for optimal binding. The sulfonamide NH can still act as a hydrogen bond donor, a feature that is often critical for kinase hinge-binding motifs.

SAR at the Hydroxyl Group (R² Position)

The primary alcohol can serve as both a hydrogen bond donor and acceptor. To assess its role, O-alkylation and O-acylation were performed.

Compound IDR² ModificationKinase X IC₅₀ (nM)
1 -H (Hydrochloride salt)1250
3a -CH₃ (Methyl ether)>10,000
3b -COCH₃ (Acetate ester)8500

Analysis of R² Modifications: Any modification to the hydroxyl group is highly detrimental to activity. Both etherification (3a ) and esterification (3b ) lead to a near-complete loss of potency. This strongly indicates that the free hydroxyl group is essential for binding, likely acting as a crucial hydrogen bond donor or acceptor with a key residue in the active site. This finding aligns with SAR studies of other amino alcohol-based inhibitors where the hydroxyl group is critical for the compound's biological function.[5]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, detailed protocols for chemical synthesis and biological evaluation are provided below.

General Protocol for N-Acylation (Synthesis of Compound 2c)

This protocol describes the synthesis of the potent phenylacetyl derivative.

SAR_Summary cluster_R1 R¹ (Amino Group) cluster_R2 R² (Hydroxyl Group) cluster_R3 R³ (Cyclooctyl Ring) A Favorable: - Acyl (H-bond acceptor) - Aryl via linker (e.g., Phenylacetyl) - Sulfonyl (H-bond donor/acceptor) E Core Scaffold: - Provides 3D vector for substituents - Tolerated by binding pocket B Unfavorable: - Free amine (weak activity) - Bulky direct substitution (e.g., Benzoyl) C Essential for Activity: - Must be a free -OH - Likely H-bond donor/acceptor D Unfavorable: - Any modification (ether, ester)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Aminocyclooctyl)methanol hydrochloride
Reactant of Route 2
(1-Aminocyclooctyl)methanol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.